ent-Ivabradine Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[3-[[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUKNZUABFFNQS-BOXHHOBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@@H]3CC4=CC(=C(C=C34)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148849-68-7 | |
| Record name | 2H-3-Benzazepin-2-one, 3-[3-[[[(7R)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148849-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Chiral Synthesis of ent-Ivabradine Hydrochloride: An In-depth Technical Guide
Abstract
Ivabradine, a heart rate-lowering agent, is prescribed for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure. Its therapeutic activity resides exclusively in the (S)-enantiomer, known as ent-Ivabradine. Consequently, the development of efficient and stereoselective synthetic routes to access the enantiopure form is of paramount importance in pharmaceutical manufacturing. This technical guide provides a comprehensive overview of the core strategies for the chiral synthesis of ent-Ivabradine Hydrochloride. We will delve into the retrosynthetic analysis, explore various methodologies for the preparation of the key chiral intermediate, discuss the synthesis of the benzazepinone fragment, and detail the final coupling and salt formation steps. Throughout this guide, we will emphasize the causality behind experimental choices, present detailed protocols for key transformations, and offer a comparative analysis of different synthetic approaches, including considerations of process efficiency and green chemistry metrics. This document is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of the stereoselective synthesis of this important pharmaceutical agent.
Introduction: The Significance of Chirality in Ivabradine
Ivabradine acts by selectively and specifically inhibiting the cardiac pacemaker If current, which controls the spontaneous diastolic depolarization in the sinoatrial node and regulates heart rate. The pharmacological activity of Ivabradine is stereospecific, with the (S)-enantiomer (ent-Ivabradine) being the active pharmaceutical ingredient (API). The (R)-enantiomer is essentially inactive. Therefore, to ensure therapeutic efficacy and meet regulatory requirements, the synthesis of Ivabradine must be highly enantioselective, producing the (S)-enantiomer with excellent chiral purity. This necessity drives the exploration of various chiral synthesis strategies, ranging from classical resolution to modern biocatalytic methods.
Retrosynthetic Analysis: Deconstructing Ivabradine
A logical retrosynthetic analysis of the this compound structure reveals two primary building blocks: the chiral amine fragment, (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine (1) , and the benzazepinone moiety, 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one (2) . The final molecule is assembled through the alkylation of the benzazepinone with an activated form of the chiral amine, followed by reduction and salt formation.
Figure 1: Retrosynthetic analysis of this compound.
This disconnection highlights the central challenge of the synthesis: the stereocontrolled preparation of the chiral amine 1 . The following sections will explore the primary strategies to achieve this.
Synthesis of the Chiral Amine Intermediate (1)
The synthesis of enantiomerically pure (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine is the cornerstone of an efficient ent-Ivabradine synthesis. Two main strategies have been successfully employed: classical diastereomeric resolution and enzymatic kinetic resolution.
Classical Diastereomeric Resolution
This well-established method involves the reaction of a racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.
Causality of Experimental Choices:
-
Choice of Resolving Agent: The selection of the chiral resolving agent is critical. Common choices include mandelic acid, tartaric acid, and camphorsulfonic acid. The ideal agent forms a stable, crystalline salt with one enantiomer of the amine while the salt of the other enantiomer remains in solution. The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts. Mandelic acid is frequently cited in the literature for the resolution of Ivabradine intermediates, suggesting it provides a good balance of cost, availability, and efficiency.[1]
-
Solvent System: The solvent plays a crucial role in the differential solubility of the diastereomeric salts. A solvent system is chosen through screening to maximize the recovery of the desired diastereomer in high purity. Mixtures of alcohols (like ethanol) and esters (like ethyl acetate or isopropyl acetate) are commonly used to fine-tune the solubility.[2]
Figure 2: Workflow for classical diastereomeric resolution.
Detailed Protocol: Resolution with (R)-Mandelic Acid
-
Salt Formation: Dissolve racemic 4,5-dimethoxy-1-(methylaminomethyl)benzocyclobutane in a suitable solvent mixture (e.g., ethanol/isopropyl acetate). Add a solution of (R)-mandelic acid (approximately 0.5 equivalents) in the same solvent system.
-
Crystallization: Heat the mixture to reflux to ensure complete dissolution, then slowly cool to room temperature with gentle stirring to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can improve the yield.
-
Isolation: Filter the crystalline solid and wash with a small amount of the cold solvent mixture. The resulting solid is the (S)-amine-(R)-mandelic acid salt.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Add an aqueous base (e.g., 2N NaOH) until the pH is basic (pH > 10) to liberate the free amine.
-
Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-amine 1 .
-
Purity Analysis: Determine the enantiomeric excess (e.e.) of the product using a suitable chiral HPLC method.
Enzymatic Kinetic Resolution
A greener and more elegant approach to obtaining the chiral amine is through enzymatic kinetic resolution (EKR). This method utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of a racemic precursor, allowing for the separation of the acylated product from the unreacted enantiomer. For the synthesis of ent-Ivabradine, the resolution of the alcohol precursor, (4,5-dimethoxybenzocyclobutan-1-yl)methanol, is a particularly effective strategy.[3]
Causality of Experimental Choices:
-
Enzyme Selection: Lipases are commonly used due to their broad substrate specificity, high stereoselectivity, and stability in organic solvents. Pseudomonas cepacia lipase (PCL) and Candida antarctica lipase B (CAL-B) are frequently reported to be effective for the resolution of secondary alcohols.[3] The choice of enzyme is critical as it determines which enantiomer reacts faster and the degree of enantioselectivity (E-value).
-
Acyl Donor: The acyl donor (e.g., vinyl acetate, isopropenyl acetate) is chosen to be an efficient acylating agent and to produce a byproduct (acetaldehyde or acetone, respectively) that does not interfere with the reaction. Vinyl esters are often preferred as the reaction is essentially irreversible.
-
Solvent: The reaction is typically carried out in a non-polar organic solvent (e.g., hexane, methyl tert-butyl ether (MTBE)) to maintain the enzyme's activity.
Figure 3: Workflow for enzymatic kinetic resolution of the alcohol precursor.
Detailed Protocol: Lipase-Catalyzed Resolution of (4,5-dimethoxybenzocyclobutan-1-yl)methanol
-
Enzymatic Acylation: To a solution of racemic (4,5-dimethoxybenzocyclobutan-1-yl)methanol in MTBE, add vinyl acetate (as the acyl donor) and an immobilized lipase (e.g., Pseudomonas cepacia lipase).
-
Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., room temperature) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached. This is crucial as over-reaction will decrease the enantiomeric excess of the remaining alcohol.
-
Separation: Once the target conversion is achieved, filter off the enzyme. The filtrate contains a mixture of the unreacted (S)-alcohol and the (R)-acetate. Separate these two compounds by column chromatography.
-
Conversion to Amine: The enantiopure (S)-alcohol can then be converted to the desired (S)-amine 1 through a two-step process: a. Mesylation/Tosylation: Activate the alcohol by converting it to a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine. b. Amination: Displace the leaving group with methylamine in a suitable solvent to yield the final chiral amine 1 .
Comparative Analysis of Chiral Synthesis Strategies
| Parameter | Diastereomeric Salt Resolution | Enzymatic Kinetic Resolution |
| Principle | Separation of diastereomers | Enantioselective enzymatic reaction |
| Theoretical Max. Yield | 50% (without racemization of the unwanted enantiomer) | 50% |
| Enantiomeric Purity | Generally high, but may require multiple recrystallizations | Can be very high (>99% e.e.) with optimal enzyme and conditions[3] |
| Process Conditions | Can involve heating and use of various organic solvents | Mild conditions (often room temperature) |
| Green Chemistry | Generates significant solvent waste; uses stoichiometric chiral auxiliary | Biocatalyst is recyclable; milder conditions; often uses less hazardous solvents |
| Scalability | Well-established for large-scale production | Readily scalable, especially with immobilized enzymes |
Synthesis of the Benzazepinone Fragment (2)
The synthesis of the 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one fragment is typically achieved through a cyclization reaction. One common approach involves a reaction that resembles a Pictet-Spengler type cyclization.[4]
Causality of Experimental Choices:
-
Starting Material: A common starting material is N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide. The dimethoxyacetal group serves as a masked aldehyde, which is revealed under acidic conditions to participate in the cyclization.
-
Cyclization Conditions: The cyclization is typically carried out in a strong acidic medium, such as a mixture of glacial acetic acid and concentrated hydrochloric acid or sulfuric acid.[4] The acid serves to both deprotect the acetal and catalyze the electrophilic aromatic substitution reaction that forms the seven-membered ring.
Detailed Protocol: Synthesis of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
-
Cyclization: Charge a reactor with N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide and a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Reaction: Stir the mixture at room temperature for an extended period (e.g., 17 hours) until the reaction is complete, as monitored by HPLC.
-
Precipitation and Isolation: Quench the reaction by pouring the mixture onto crushed ice. The product precipitates as a solid.
-
Purification: Filter the solid, wash thoroughly with water, and dry under vacuum to obtain 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one. This intermediate is often a dihydro-benzazepinone, which will be reduced in a later step.
Fragment Coupling and Final Synthetic Steps
The final stages of the ent-Ivabradine synthesis involve coupling the two key fragments, followed by reduction and salt formation.
Coupling of the Fragments
The coupling is an N-alkylation reaction where the nitrogen of the benzazepinone ring acts as a nucleophile, displacing a leaving group on a propyl chain attached to the chiral amine. A common strategy is to first prepare an activated benzazepinone intermediate.
Detailed Protocol: Coupling and Hydrogenation
-
Activation of Benzazepinone: React 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one with a 1-bromo-3-chloropropane or a similar reagent in the presence of a base to form 3-(3-chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one. This intermediate can be converted to the more reactive iodopropyl derivative in situ using sodium iodide.
-
Coupling Reaction: React the activated benzazepinone with the enantiopure (S)-amine 1 in a suitable solvent (e.g., methyl ethyl ketone) in the presence of a base (e.g., potassium carbonate) at elevated temperature to form dehydroivabradine.[5]
-
Catalytic Hydrogenation: The dehydroivabradine intermediate contains an unsaturated double bond within the benzazepinone ring system. This double bond is reduced by catalytic hydrogenation. Dissolve the dehydroivabradine in a suitable solvent like methanol or acetic acid and hydrogenate under hydrogen pressure in the presence of a palladium on carbon (Pd/C) catalyst.[5][6]
-
Salt Formation: After filtration of the catalyst, the resulting ent-Ivabradine free base is dissolved in a suitable solvent (e.g., acetonitrile or acetone). A solution of hydrogen chloride in an alcohol (e.g., isopropanol) is then added to precipitate ent-Ivabradine as its hydrochloride salt.[7]
-
Final Crystallization: The crude hydrochloride salt can be recrystallized from a suitable solvent system to achieve the desired polymorphic form and high purity.
Process Validation and Impurity Control
A robust and reliable synthesis requires a thorough understanding and control of potential impurities. The main impurities in the synthesis of Ivabradine can arise from starting materials, side reactions, or degradation.[8][9]
-
Chiral Impurity: The most critical impurity is the unwanted (R)-enantiomer of Ivabradine. Its presence must be strictly controlled and monitored by a validated chiral HPLC method.[10][11]
-
Process-Related Impurities: These can include unreacted starting materials, intermediates, and byproducts from side reactions. For example, over-alkylation or incomplete hydrogenation can lead to impurities.
-
Degradation Products: Ivabradine can degrade under stress conditions (acidic, basic, oxidative, photolytic) to form various degradation products.[12]
Self-Validating System: Each protocol should include in-process controls (IPCs) to ensure the reaction is proceeding as expected and to control the formation of impurities. This includes:
-
Reaction Monitoring: Using techniques like HPLC or TLC to monitor the consumption of starting materials and the formation of the product.
-
Purity Checks: After isolation of each intermediate, its purity should be assessed by HPLC. The enantiomeric excess of the chiral amine must be determined using a validated chiral HPLC method.
-
Final API Specification: The final this compound must meet stringent specifications for purity, including limits for chiral and process-related impurities, residual solvents, and heavy metals.
Conclusion
The chiral synthesis of this compound is a multi-step process where the control of stereochemistry is of utmost importance. While classical diastereomeric resolution provides a robust and scalable method for obtaining the key chiral amine intermediate, enzymatic kinetic resolution offers a greener and more elegant alternative with the potential for high enantioselectivity under mild conditions. The choice of strategy in an industrial setting will depend on a variety of factors, including cost of goods, process efficiency, environmental impact, and robustness of the process. A thorough understanding of the reaction mechanisms, careful optimization of reaction conditions, and stringent in-process controls are all essential for the successful and efficient production of this important therapeutic agent.
References
-
AKJournals. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 15). 13.9: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
- Google Patents. (n.d.). WO2019202611A1 - An improved process for the synthesis of ivabradine and its pharmaceutically acceptable salts.
- Google Patents. (n.d.). CN101857549B - Synthetic method of (1S)-4,5-dimethoxy-1-(aminomethyl)benzocyclobutane.
-
National Center for Biotechnology Information. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Synthesis method of ivabradine hydrochloride key intermediate. Retrieved from [Link]
- Google Patents. (n.d.). EP2097383B1 - Process for preparation of ivabradine hydrochloride.
- Google Patents. (n.d.). EP2135861B2 - Process for the synthesis of the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid.
- Google Patents. (n.d.). CN105669554A - Ivabradine hydrochloride impurity and preparation method and application thereof.
-
PubMed. (2020, January 5). Simultaneous determination of chiral and achiral impurities of ivabradine on a cellulose tris(3-chloro-4-methylphenylcarbamate) chiral column using polar organic mode. Retrieved from [Link]
-
IRIS . (2021, January 1). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
ResearchGate. (2014, August 5). (PDF) Development and validation of RP-HPLC method for analysis of Ivabradine Hydrochloride in tablet dosage forms. Retrieved from [Link]
-
ResearchGate. (n.d.). New Synthetic Route to (1S)-4,5-Dimethoxy-1-[(methylamino)methyl] Benzocyclobutane, a Key Intermediate of Ivabradine. Retrieved from [Link]
- Google Patents. (n.d.). EP2135861A1 - Process for the synthesis of the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid.
- Google Patents. (n.d.). EP2460797A2 - Process for preparation of ivabradine hydrochloride.
-
PubMed. (2015, January). Effects of methanol on lipases: molecular, kinetic and process issues in the production of biodiesel. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI). Retrieved from [Link]
-
European Medicines Agency (EMA). (2016, September 15). Ivabradine JensonR. Retrieved from [Link]
-
ResearchGate. (n.d.). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Retrieved from [Link]
-
Reaction Chemistry & Engineering (RSC Publishing). (2025, February 18). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102408346B - Preparation method of 4,5-dimethoxy-1-(methyl amino-methyl)-benzo-cyclobutane.
-
ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Analytical Method Development and Validation of Ivabradine Hydrochloride using Advanced Analytical Techniques. Retrieved from [Link]
-
PubChem. (n.d.). IVABRADINE SYNTHESIS PROCEDURE AND / OR ITS HYDROGEN AMINO DERIVATIVE AND ITS ADDITION SALTS TO A PHARMACEUTICALLY ACCEPTABLE AND INTERMEDIARY SYNTHESIS ACID. - Patent AR-075977-A1. Retrieved from [Link]
- Google Patents. (n.d.). EP0000518A1 - Process for the chemical resolution of racemic mandelic acid.
-
National Center for Biotechnology Information. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
TU Delft Repository. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. Retrieved from [Link]
-
Consensus. (n.d.). Method for synthesizing (1S)-4,5-dimethoxy-1-(carbonylaminomethyl)benzocyclobutane. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, May 4). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Semantic Scholar. (n.d.). HPLC Method Development and Validation for the Quantification of Ivabradine in Tablets. Retrieved from [Link]
-
SciELO. (n.d.). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Retrieved from [Link]
- Google Patents. (n.d.). CN104557573B - The preparation method of (1S) 4,5 dimethoxy 1 [(methylamino) methyl] benzocyclobutane hydrochloride.
-
ResearchGate. (2013, March 25). (10) Patent No. Retrieved from [Link]
-
RSC Publishing. (n.d.). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. Retrieved from [Link]
Sources
- 1. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101857549B - Synthetic method of (1S)-4,5-dimethoxy-1-(aminomethyl)benzocyclobutane - Google Patents [patents.google.com]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. EP2135861B2 - Process for the synthesis of the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid - Google Patents [patents.google.com]
- 5. WO2019202611A1 - An improved process for the synthesis of ivabradine and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 6. EP2097383B1 - Process for preparation of ivabradine hydrochloride - Google Patents [patents.google.com]
- 7. EP2460797A2 - Process for preparation of ivabradine hydrochloride - Google Patents [patents.google.com]
- 8. akjournals.com [akjournals.com]
- 9. Ivabradine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 10. Simultaneous determination of chiral and achiral impurities of ivabradine on a cellulose tris(3-chloro-4-methylphenylcarbamate) chiral column using polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Pharmacological Profile of ent-Ivabradine Hydrochloride
The following technical guide details the pharmacological profile of ent-Ivabradine Hydrochloride, synthesized for researchers and drug development professionals.
Molecule ID: ent-Ivabradine (S-16260) | Stereochemistry: (R)-Enantiomer | Class: HCN Channel Blocker (Distomer/Impurity)[1]
Executive Summary
This compound (CAS: 167072-91-5), also known experimentally as S-16260 , is the (R)-enantiomer of the clinically approved bradycardic agent Ivabradine (S-16257).[1] Unlike many chiral distomers which are pharmacologically inert, ent-Ivabradine exhibits a paradoxical equipotency to the eutomer in blocking the primary target—Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1]
However, its utility as a therapeutic is limited by a reduced selectivity window . While the (S)-enantiomer (Ivabradine) is highly specific for the
Chemical Identity & Stereochemistry
Ivabradine possesses a single chiral center located at the benzazepinone ring. The marketed API is the pure (S)-enantiomer.[1]
| Property | Ivabradine (Eutomer) | ent-Ivabradine (Distomer) |
| Code Name | S-16257 | S-16260 |
| Configuration | (S)-configuration | (R)-configuration |
| CAS Number | 148849-67-6 (HCl) | 167072-91-5 (HCl) |
| Role | Clinical API (Corlanor/Procoralan) | Chiral Impurity / Research Tool |
| Bioconversion | None observed in vivo | None observed in vivo |
Structural Visualization
The following diagram illustrates the stereochemical relationship and the critical benzazepine moiety responsible for channel interaction.
Caption: Stereochemical comparison of Ivabradine enantiomers. Despite the chiral inversion, both isomers retain the capacity to bind the HCN pore.
Pharmacodynamics: The Equipotency Paradox
The defining characteristic of ent-Ivabradine is its ability to block the cardiac pacemaker current (
Mechanism of Action[2][3][4]
-
Target: HCN4 (primary SA node isoform), HCN1, HCN2.
-
Binding Site: Intracellular pore vestibule, below the selectivity filter.
-
State Dependence: Open-channel blocker.[1][2] Access to the binding site requires channel opening (hyperpolarization).
-
Current Blockade: Use-dependent block of
.
Comparative Potency Data
Data derived from patch-clamp studies on isolated sinoatrial node (SAN) cells and heterologous expression systems:
| Parameter | (S)-Ivabradine | ent-Ivabradine (S-16260) | Interpretation |
| ~2.0 - 2.5 | ~2.0 - 2.8 | Equipotent. The chiral center does not dictate primary efficacy.[1] | |
| Bradycardic Effect | High | High | Both reduce spontaneous firing rate in isolated SAN.[1] |
| ~30 | ~30 | Non-stereoselective. Both block Nav1.5 at high concentrations.[1] | |
| Moderate | High | ent-Ivabradine shows reduced selectivity (see Safety).[1] |
Safety Pharmacology: The Selectivity Divergence
While the primary efficacy (
hERG Channel ( ) Interaction[3][5]
-
(S)-Ivabradine: Blocks hERG with an
of ~2-3 M. However, the safety margin is maintained because therapeutic plasma levels are low (~50-100 nM).[1] -
ent-Ivabradine: Exhibits a reduced selectivity ratio for HCN vs. hERG.[1] Early structure-activity relationship (SAR) studies indicated that the (R)-enantiomer contributes more significantly to action potential duration (APD) prolongation in non-nodal tissue, posing a higher theoretical risk of QT prolongation.
Sodium Channel (Nav1.5) Interaction
Contrary to the potassium channels, the blockade of the cardiac sodium channel (
-
Both enantiomers function as Class Ib-like antiarrhythmics at supratherapeutic concentrations (>10
M).[1] -
They reduce
(upstroke velocity) in a frequency-dependent manner.[1][4] -
Clinical Implication: The presence of ent-Ivabradine as an impurity would additively contribute to conduction slowing without providing additional therapeutic benefit over the (S)-enantiomer.[1]
Experimental Protocols
For researchers utilizing ent-Ivabradine as a control or probe, the following protocols ensure rigorous data generation.
Protocol A: Isolation of Current (Patch-Clamp)
Objective: Verify equipotency of ent-Ivabradine vs. (S)-Ivabradine.
-
Cell System: Rabbit Sinoatrial Node (SAN) cells or HEK293 cells stably expressing mHCN4.[1]
-
Solutions:
-
Voltage Protocol:
-
Drug Application:
-
Analysis: Fit fractional block to the Hill equation. Expect
M.[1][5][6]
Protocol B: Chiral Purity Analysis
Objective: Quantify ent-Ivabradine (Impurity) in an Ivabradine sample.[1]
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivative).[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (80:20:0.1).[1]
-
Detection: UV at 286 nm.[1]
-
Resolution: (S)-Ivabradine typically elutes first; ent-Ivabradine (R) elutes second (confirm with specific column certificate).
Mechanism of Action Visualization
The following diagram details the "Selectivity Filter" concept, illustrating why ent-Ivabradine is excluded from clinical use despite its potency.
Caption: Mechanistic divergence. While both enantiomers block HCN equally, the (R)-enantiomer binds hERG more avidly, narrowing the therapeutic index.
References
-
Pérez, O., et al. (1995).[5] "Effects of the two enantiomers, S-16257-2 and S-16260-2, of a new bradycardic agent on guinea-pig isolated cardiac preparations."[1][5][3][4][7] British Journal of Pharmacology, 115(5), 787-794.[7]
-
Key Finding: Establishes equipotency of S-16260 (ent-Ivabradine) and S-16257 (Ivabradine) on heart rate and non-stereoselective block of sodium channels.[1]
-
-
Bois, P., et al. (1996).[5] "Mode of action of bradycardic agent, S 16257, on ionic currents of rabbit sinoatrial node cells." British Journal of Pharmacology, 117(6), 1051-1059.
- Key Finding: Characterizes the specific blockade mechanism of the S-enantiomer, serving as the baseline for compar
-
Melgari, D., et al. (2015).[5] "hERG Potassium Channel Blockade by the HCN Channel Inhibitor Bradycardic Agent Ivabradine."[5] Journal of the American Heart Association, 4(4), e001813.
- Key Finding: Defines the hERG liability of Ivabradine, which is exacerb
-
Haechl, N., et al. (2019).[5] "Pharmacological Profile of the Bradycardic Agent Ivabradine on Human Cardiac Ion Channels." Cellular Physiology and Biochemistry, 53(1), 36-48.
-
European Medicines Agency (EMA). (2005).[1][5] "Scientific Discussion: Procoralan (Ivabradine)."
- Key Finding: Confirms lack of in vivo bioconversion and regul
Sources
- 1. C27H37ClN2O5 | C27H37ClN2O5 | CID 22034064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Effects of the two enantiomers, S-16257-2 and S-16260-2, of a new bradycardic agent on guinea-pig isolated cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the two enantiomers, S-16257-2 and S-16260-2, of a new bradycardic agent on guinea-pig isolated cardiac preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Bradycardic Agent Ivabradine Acts as an Atypical Inhibitor of Voltage-Gated Sodium Channels [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. cellphysiolbiochem.com [cellphysiolbiochem.com]
In vitro characterization of ent-Ivabradine Hydrochloride
An In-Depth Technical Guide for the In Vitro Characterization of ent-Ivabradine Hydrochloride
Abstract
Ivabradine, as its S-enantiomer, is a well-established heart rate-lowering agent used in the treatment of chronic heart failure and stable angina.[1][2] Its therapeutic effect is derived from the specific inhibition of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, which are responsible for the cardiac pacemaker If current.[3][4][5] As with any chiral therapeutic agent, a comprehensive understanding of the pharmacological and toxicological profile of its corresponding enantiomer, ent-Ivabradine (the R-enantiomer), is a critical component of drug development and safety assessment. This guide provides a detailed framework for the in vitro characterization of this compound, outlining the essential experimental workflows from initial physicochemical analysis to detailed pharmacological and safety profiling. The objective is to equip researchers and drug development professionals with the rationale and methodologies required to build a robust data package for this molecule.
Introduction: The Rationale for Characterizing the Enantiomer
Chirality is a fundamental principle in pharmacology. Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic, pharmacokinetic, and toxicological properties. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).
Ivabradine acts by selectively blocking the If current in the sinoatrial node, which slows diastolic depolarization and consequently reduces heart rate without affecting myocardial contractility or ventricular repolarization.[2][5][6] The marketed drug is the hydrochloride salt of the S-enantiomer. Therefore, the characterization of ent-Ivabradine (R-enantiomer) is imperative for several reasons:
-
Impurity Profiling: To assess the potential impact of its presence as a manufacturing impurity in the active pharmaceutical ingredient (API).
-
Metabolic Profiling: To determine if in vivo metabolism could lead to the formation of ent-Ivabradine.
-
Comprehensive Safety Assessment: To uncover any unique off-target activities or toxicities associated with the R-enantiomer that are not present with the S-enantiomer.
-
Mechanism of Action Insight: To understand the stereospecific requirements for binding and inhibition of the HCN channel.
This guide details a logical, multi-tiered approach to generate a comprehensive in vitro profile of this compound.
Caption: High-level workflow for the in vitro characterization of ent-Ivabradine.
Physicochemical and Analytical Characterization
Before commencing biological assays, it is crucial to unequivocally confirm the identity, purity, and stability of the this compound test article. This ensures that any observed biological activity is attributable to the compound itself and not to impurities or degradants.
Identity and Purity Assessment
A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is the cornerstone of this analysis. The goal is to separate ent-Ivabradine from its S-enantiomer and any other potential impurities.
Table 1: Example RP-HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | Chiral Stationary Phase (e.g., cellulose-based) | Essential for separating the R- and S-enantiomers. |
| Mobile Phase | Isocratic or gradient mixture of a buffer (e.g., ammonium acetate) and organic solvent (e.g., acetonitrile/methanol).[7] | Optimized to achieve baseline separation of enantiomers and impurities. |
| Flow Rate | ~1.0 mL/min[7][8] | Standard flow rate for analytical HPLC, balances resolution and run time. |
| Detection Wavelength | ~287 nm[7][9] | Corresponds to a UV absorbance maximum for the Ivabradine molecule, ensuring high sensitivity. |
| Column Temperature | 30-35 °C[8][10] | Controlled temperature ensures run-to-run reproducibility of retention times. |
Forced Degradation Studies
To establish the stability-indicating nature of the analytical method, the ent-Ivabradine sample should be subjected to stress conditions as per ICH Q1A(R2) guidelines. This involves exposing the drug to acid, base, oxidative, thermal, and photolytic stress.[7][9] The HPLC method must be able to resolve the intact ent-Ivabradine peak from all degradation products formed.[9]
Experimental Protocol: Forced Degradation
-
Preparation: Prepare stock solutions of this compound in a suitable solvent.
-
Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 2 hours. Neutralize before injection.[11]
-
Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 2 hours. Neutralize before injection.[11]
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Expose solid drug powder to 80°C for 48 hours.[12]
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and cool white fluorescent light as per ICH guidelines.
-
Analysis: Analyze all samples by the developed RP-HPLC method, including a non-degraded control. The peak purity of ent-Ivabradine should be assessed using a photodiode array (PDA) detector.
Pharmacological Characterization: Target Engagement and Selectivity
This phase aims to answer the primary question: Does ent-Ivabradine interact with the HCN channel, and if so, how does its potency compare to the S-enantiomer?
Primary Target Engagement: HCN Channel Inhibition
The definitive method for assessing HCN channel activity is patch-clamp electrophysiology. This technique provides a direct measure of the ion current (If or Ih) flowing through the channels in response to voltage changes. Automated patch-clamp systems are ideal for generating concentration-response curves efficiently.
Caption: ent-Ivabradine's putative mechanism of action on the HCN channel.
Rationale for Isoform Selection: HCN4 is the predominant isoform in the sinoatrial node, making it the primary target for assessing cardiac effects.[6] HCN1 and HCN2 are highly expressed in the nervous system and have been implicated in pain signaling.[13] Testing against these isoforms provides a preliminary assessment of potential CNS-related activity and selectivity.
Experimental Protocol: Automated Patch-Clamp for HCN4
-
Cell Line: Use a stable cell line (e.g., HEK293 or CHO) recombinantly expressing human HCN4 channels.
-
Cell Preparation: Culture cells to optimal confluency and harvest for the automated patch-clamp system according to the manufacturer's instructions.
-
Solutions:
-
Internal Solution (in pipette): Typically contains high K⁺ to mimic intracellular conditions.
-
External Solution: A physiological salt solution (e.g., Tyrode's solution).
-
-
Compound Preparation: Prepare a concentration range of this compound (e.g., 0.01 µM to 100 µM) and the reference compound, (S)-Ivabradine Hydrochloride.
-
Voltage Protocol:
-
Hold the cell membrane at a depolarized potential (e.g., -30 mV) where channels are closed.
-
Apply a hyperpolarizing step (e.g., to -120 mV for 2-4 seconds) to activate the HCN channels and elicit the Ih current.[14]
-
Return to a depolarized potential to measure the tail current.
-
-
Data Acquisition: Record baseline currents, then apply increasing concentrations of the test compound and record the resulting inhibition of the Ih current.
-
Data Analysis: For each concentration, calculate the percentage of current inhibition. Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀ value.
Table 2: Expected Outcome for HCN Channel Profiling
| Compound | HCN4 IC₅₀ (µM) | HCN1 IC₅₀ (µM) | HCN2 IC₅₀ (µM) | Interpretation |
| (S)-Ivabradine HCl (Ref.) | ~2-3 | Data | Data | Benchmark for on-target potency. |
| ent-Ivabradine HCl | Experimental | Experimental | Experimental | If IC₅₀ is significantly > (S)-Ivabradine, it is a less potent enantiomer. Similar potency would suggest a lack of stereospecificity. |
Off-Target Selectivity Screening
A key aspect of characterization is to determine if ent-Ivabradine has affinity for other biologically relevant targets. This is typically performed by screening against a broad panel of receptors, transporters, and enzymes at a fixed concentration (e.g., 10 µM). Any significant inhibition (>50%) would warrant further investigation with a full concentration-response curve.
More importantly, for a cardiovascular drug, is a focused screen against other critical cardiac ion channels. This is a core component of the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, which aims to improve cardiac safety prediction.[15][16]
Table 3: Core Cardiac Ion Channel Safety Panel
| Ion Channel | Role in Cardiac Action Potential | Rationale for Testing |
| hERG (Kv11.1) | Rapid delayed rectifier K⁺ current (IKr); critical for repolarization. | Inhibition is a primary cause of drug-induced QT prolongation and Torsades de Pointes (TdP).[17] A critical safety checkpoint. |
| Nav1.5 (peak) | Na⁺ current (INa); responsible for the rapid depolarization (Phase 0). | Blockade can affect cardiac conduction. |
| Cav1.2 | L-type Ca²⁺ current (ICa,L); contributes to the plateau phase (Phase 2). | Blockade can affect myocardial contractility. |
In Vitro Safety and ADME Profiling
This phase assesses the intrinsic safety and metabolic properties of ent-Ivabradine.
In Vitro Myocardial Contractility
While (S)-Ivabradine is known to have no negative inotropic effect, this must be confirmed for the enantiomer.[18] An assay using isolated human atrial tissue can provide this data.
Experimental Protocol: Human Atrial Trabeculae Contractility
-
Tissue Source: Obtain human right atrial appendages from patients undergoing cardiac surgery (with ethical approval and consent).
-
Preparation: Dissect small, uniform muscle strips (trabeculae) and mount them in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and gassed with 95% O₂/5% CO₂.
-
Stimulation: Electrically stimulate the tissue at a physiological frequency (e.g., 1 Hz).
-
Measurement: Record the isometric force of contraction using a force transducer.
-
Protocol: After a stabilization period, record baseline contractility. Then, add cumulative concentrations of ent-Ivabradine and record the effect on the force of contraction.[19]
-
Analysis: Compare the force of contraction at each concentration to the baseline to determine if there is a positive, negative, or neutral inotropic effect.
Metabolic Stability
This assay predicts the rate at which ent-Ivabradine is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Experimental Protocol: Liver Microsomal Stability Assay
-
System: Use pooled human liver microsomes (and optionally, rat liver microsomes for species comparison).
-
Reaction Mixture: Incubate ent-Ivabradine (e.g., at 1 µM) with microsomes in a phosphate buffer containing the essential cofactor NADPH to initiate the metabolic reaction.
-
Time Points: Remove aliquots of the reaction at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Sample Processing: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge to precipitate proteins.
-
Quantification: Analyze the supernatant using LC-MS/MS to quantify the remaining amount of ent-Ivabradine at each time point.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
Cytochrome P450 (CYP) Inhibition
(S)-Ivabradine is extensively metabolized by CYP3A4.[6] It is crucial to determine if ent-Ivabradine inhibits this or other major CYP isoforms, as this could lead to drug-drug interactions.
Experimental Protocol: CYP Inhibition Assay
-
System: Use recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).
-
Assay Principle: Incubate the specific CYP enzyme with a fluorescent probe substrate that generates a fluorescent product upon metabolism.
-
Protocol: Run the reaction in the absence and presence of multiple concentrations of ent-Ivabradine.
-
Measurement: Measure the fluorescence of the product using a plate reader.
-
Analysis: A decrease in fluorescence in the presence of ent-Ivabradine indicates inhibition. Calculate the IC₅₀ for any inhibited isoforms.
Data Synthesis and Interpretation
The final step is to consolidate all generated data into a comprehensive summary that directly compares the profile of ent-Ivabradine to its therapeutically active S-enantiomer.
Table 4: Comprehensive In Vitro Profile Summary
| Assay Parameter | (S)-Ivabradine HCl (Reference) | ent-Ivabradine HCl (Experimental) |
| Purity (HPLC) | >99.5% | Reported Value |
| HCN4 IC₅₀ (µM) | ~2-3 | Reported Value |
| hERG IC₅₀ (µM) | >30 (example value) | Reported Value |
| Nav1.5 IC₅₀ (µM) | >30 (example value) | Reported Value |
| Cav1.2 IC₅₀ (µM) | >30 (example value) | Reported Value |
| Human Myocardial Contractility | No negative inotropic effect | Reported Effect |
| Human Liver Microsome t₁/₂ (min) | Literature Value | Reported Value |
| CYP3A4 Inhibition IC₅₀ (µM) | >10 (example value) | Reported Value |
Interpretation: The collective data will allow for a scientifically grounded assessment of ent-Ivabradine. If ent-Ivabradine is found to be significantly less potent at HCN4, devoid of significant off-target activity at relevant concentrations, and exhibits a clean cardiac safety and DDI profile, it can be concluded that its presence as a minor impurity is unlikely to pose a significant clinical risk. Conversely, if it demonstrates potent on-target or off-target activity, its control in the API would be of paramount importance.
References
- DiFrancesco, D., & Camm, J. A. (2004). Heart rate lowering by specific and selective I(f) current inhibition with ivabradine: a new therapeutic perspective in cardiovascular disease. Drugs, 64(16), 1757–1765.
- Dr.Oracle. (2025). What is the mechanism of action of Ivabradine (Ivabradine)
- He, L., et al. (2013). In vitro characterization of HCN channel kinetics and frequency dependence in myocytes predicts biological pacemaker functionality. Journal of Molecular and Cellular Cardiology.
- Tardif, J. C., et al. (2015). Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. P & T : a peer-reviewed journal for formulary management.
- Al-Zoubi, A., et al. (2019). Formulation and Assessment of Novel Ivabradine Hydrochloride Microspheres Using Synthetic Polymers.
- ResearchGate. (2012). FORMULATION AND EVALUATION OF IVABRADINE HYDROCHLORIDE LOADED EGG ALBUMIN MICROSPHERES.
- Metrion Biosciences. Characterisation of Inhibitors Against Human HCN Ion Channels.
- Wikipedia. Ivabradine.
- Patel, D. B., et al. (2016). In vitro and in vivo Evaluation of Ivabradine Loaded Microsphres Prepared by Multiple Emulsion Solvent Evaporation Method. International Journal of Pharmaceutical and Clinical Research.
- National Center for Biotechnology Information. (2025).
- Dash, R. N., et al. (2019). Stability indicating RP-HPLC method for the simultaneous estimation of ivabradine and metoprolol in bulk and tablet formulation. Journal of Applied Pharmaceutical Science.
- European Medicines Agency. (2016). Ivabradine JensonR - Public Assessment Report.
- Singh, P., et al. (2012). Formulation and Evaluation of Ivabradine Hydrochloride loaded ethyl cellulose microsphere. International Journal of Pharmaceutical Research & Development.
- Patsnap Synapse. (2024). What is the mechanism of Ivabradine Hydrochloride?.
- ResearchGate. (2015). Development and validation of RP-HPLC method for analysis of Ivabradine Hydrochloride in tablet dosage forms.
- National Center for Biotechnology Information. (2023). New in vitro multiple cardiac ion channel screening system for preclinical Torsades de Pointes risk prediction under the Comprehensive in vitro Proarrhythmia Assay concepta.
- Al-Kassou, B., et al. (2019). The Effect of Ivabradine on the Human Atrial Myocardial Contractility in an In Vitro Study. Cardiology Research and Practice.
- ResearchGate. Quantitative Determination and Validation of Ivabradine HCL by Stability Indicating RP-HPLC Method and Spectrophotometric Method in Solid Dosage Form.
- MedchemExpress.com. HCN Channel | Inhibitors Blockers.
- Brieflands. (2020). Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form.
- Reaction Biology. Cardiac Safety Testing Services.
- Research Journal of Pharmacy and Technology. (2023). Analytical Method Development and Validation of Ivabradine Hydrochloride using Advanced Analytical Techniques.
- International Journal of Pharmacy & Pharmaceutical Research. (2022). Stability Indicating RP-HPLC Method for the Estimation of Ivabradine in Tablet Dosage Form.
- IASP 2024 World Congress. (2024).
- Charles River Laboratories. (2013). Cardiovascular Safety In Vitro Models.
- ResearchGate. (2019). FORMULATION AND EVALUATION OF IVABRADINE HYDROCHLORIDE LOADED TRANSFERSOMAL GEL FOR TRANSDERMAL DELIVERY.
- National Center for Biotechnology Information. (2016).
- European Medicines Agency. Ivabradine Anpharm - Summary of Product Characteristics.
- PhysioStim. Cardiac Safety Assays.
- PubMed. (2009). A novel high-throughput screening assay for HCN channel blocker using membrane potential-sensitive dye and FLIPR.
- Korea Science. (2023). New in vitro multiple cardiac ion channel screening system for preclinical Torsades de Pointes risk prediction under the Comprehensive in vitro Proarrhythmia Assay concepta.
- Research Publish Journals. (2018).
Sources
- 1. Ivabradine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Ivabradine Hydrochloride? [synapse.patsnap.com]
- 3. Pharmacology of Ivabradine and the Effect on Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchpublish.com [researchpublish.com]
- 8. researchgate.net [researchgate.net]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. japsonline.com [japsonline.com]
- 11. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Characterisation of Inhibitors Against Human HCN Ion Channels [metrionbiosciences.com]
- 14. In vitro characterization of HCN channel kinetics and frequency dependence in myocytes predicts biological pacemaker functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 15. physiostim.com [physiostim.com]
- 16. New in vitro multiple cardiac ion channel screening system for preclinical Torsades de Pointes risk prediction under the Comprehensive in vitro Proarrhythmia Assay concepta -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 17. criver.com [criver.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. The Effect of Ivabradine on the Human Atrial Myocardial Contractility in an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
ent-Ivabradine Hydrochloride: Stereochemical Utility in Cardiovascular Electrophysiology
[1]
Executive Summary
ent-Ivabradine Hydrochloride (R-(+)-Ivabradine) is the enantiomer of the clinically approved
Unlike many receptor-ligand interactions, HCN channels show negligible stereoselectivity for Ivabradine; both enantiomers block the
Part 1: Chemical & Pharmacological Profile[3]
Structural Characteristics
ent-Ivabradine is a benzazepinone derivative.[2][3][4][5] It functions as an open-channel blocker, entering the channel pore from the intracellular side.[1][6][7][8][9][10]
| Feature | Specification |
| Chemical Name | (R)-3-{3-[(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl-methylamino]propyl}-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one HCl |
| Stereochemistry | R-(+) Enantiomer (The clinical API is the S-(-) form) |
| Molecular Weight | ~505.1 g/mol |
| Solubility | DMSO (~20 mg/mL), Ethanol (~1 mg/mL), Water (Slightly soluble; requires pH adjustment or buffer) |
Mechanism of Action: The "Open Channel" Block
Both enantiomers of Ivabradine require the HCN channel to be in the open state to access the binding site within the inner cavity of the pore.[11]
-
Access: Intracellular.[6][7][12] The drug must cross the membrane (lipophilic) or be applied via the patch pipette.
-
State-Dependence: Blockade is use-dependent; rapid stimulation (tachycardia) increases the frequency of channel opening, thereby enhancing the block.
-
Current Direction: Block is more profound during outward current flow, though physiologically,
is an inward current.
The Senior Scientist’s Insight: Why use the ent-form?
If both forms block HCN channels, why use ent-Ivabradine?
Differentiation of Off-Target Effects:
Research indicates that while HCN affinity is stereoneutral, the R-enantiomer (ent-Ivabradine) possesses a higher affinity for
-
Protocol Tip: When observing a change in Action Potential Duration (APD) in a new iPSC-CM line, use ent-Ivabradine alongside S-Ivabradine. If the ent-form causes significantly greater APD prolongation at equipotent
-blocking concentrations, the effect is likely driven by off-target blockade rather than pure inhibition.
Part 2: Visualization of Mechanism
The following diagram illustrates the intracellular access pathway and the state-dependent nature of the blockade.
Caption: Schematic of intracellular, state-dependent HCN blockade and the differential off-target liability of the R-enantiomer.
Part 3: Experimental Protocols
Handling & Solubilization
Critical Safety: ent-Ivabradine HCl is a potent bioactive compound. Handle in a fume hood.
-
Stock Preparation: Dissolve powder in 100% DMSO to achieve a 10 mM - 50 mM stock concentration. Vortex for 1 minute.
-
Note: Aqueous solubility is poor for the salt form without organic co-solvents.
-
-
Storage: Aliquot into light-protective amber tubes. Store at -20°C . Stable for 6 months.
-
Working Solution: Dilute stock into Tyrode’s solution or culture media immediately prior to use.
-
Max DMSO: Ensure final DMSO concentration is <0.1% to avoid vehicle effects on channel gating.
-
In Vitro Patch-Clamp (Whole-Cell Configuration)
This protocol is optimized for HEK293 cells stably expressing HCN4 or isolated sinoatrial node cells.
Reagents:
-
Extracellular Solution (Tyrode's): NaCl 140, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 5, Glucose 5.5 (pH 7.4).
-
Pipette Solution: K-Aspartate 130, NaCl 10, MgCl2 2, CaCl2 2, EGTA 10, HEPES 10, Mg-ATP 2, GTP 0.1 (pH 7.2).
Workflow:
-
Seal Formation: Achieve GΩ seal. Rupture membrane to enter whole-cell mode.
-
Stabilization: Allow
current rundown to stabilize (approx. 5-10 mins). -
Voltage Protocol:
-
Hold at -40 mV.
-
Hyperpolarize to -120 mV for 2 seconds (to fully activate
). -
Step to +20 mV for 500 ms (deactivation).
-
Repeat every 10-15 seconds.
-
-
Drug Application: Perfusion of ent-Ivabradine (Start at 3 µM).
-
Critical Step: Because the block is use-dependent, you must continue pulsing the cell during drug wash-in. Resting the cell in drug will result in minimal block.
-
Data Analysis: Fractional Block Calculation
Calculate the fractional block (
Where
Part 4: Comparative Data Summary
The following table summarizes the expected pharmacological profile, useful for benchmarking your experiments.
| Parameter | S-Ivabradine (Clinical) | ent-Ivabradine (Research) | Notes |
| HCN4 IC50 | ~ 2.0 µM | ~ 2.0 - 2.5 µM | Negligible stereoselectivity on target. |
| HCN1 IC50 | ~ 1.0 µM | ~ 1.0 µM | Slightly more potent on HCN1 than HCN4. |
| hERG Block (IC50) | > 30 µM | < 30 µM | ent-form is more potent on K+ channels. |
| Use-Dependence | High | High | Both require open channels.[6][13] |
| Washout | Slow/Incomplete | Slow/Incomplete | Lipophilic accumulation in the vestibule. |
Part 5: Workflow Visualization
Caption: Step-by-step patch-clamp workflow emphasizing the critical requirement for continuous pulsing during drug application.
References
-
Bucchi, A., et al. (2002). Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels.[11] The Journal of Physiology.
-
Thollon, C., et al. (1994). Electrophysiological effects of S 16257, a novel sino-atrial node modulator, on rabbit and guinea-pig cardiac preparations: comparison with UL-FS 49. British Journal of Pharmacology.[2][8][12]
-
Postea, O., & Biel, M. (2011). HCN Channels: Structure, Function, and Modulation. Comprehensive Physiology.
-
Novella Romanelli, M., et al. (2016). HCN Channel Modulators: The Need for Selectivity. Current Topics in Medicinal Chemistry.
-
Cayman Chemical. Ivabradine (hydrochloride) Product Information & Solubility Data.
Sources
- 1. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. Ivabradine Hydrochloride | LGC Standards [lgcstandards.com]
- 4. WO2008125006A1 - Preparation processes for ivabradine hydrochloride and its stable crystalline form - Google Patents [patents.google.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. gpnotebook.com [gpnotebook.com]
- 7. Ivabradine Hydrochloride | C27H37ClN2O5 | CID 3045381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ivabradine | C27H36N2O5 | CID 132999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of hyperpolarization‐activated cyclic nucleotide‐gated channels by β‐blocker carvedilol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use-dependent inhibition of hHCN4 by ivabradine and relationship with reduction in pacemaker activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ivabradine = 98 HPLC 148849-67-6 [sigmaaldrich.com]
ent-Ivabradine Hydrochloride: Stability, Storage, and Chiral Integrity
Technical Guide for Analytical & Formulation Scientists
Executive Summary
ent-Ivabradine Hydrochloride (
This guide moves beyond generic MSDS data to address the specific stability challenges of the
Part 1: Chemical Identity & Stereochemical Context
The stability profile of ent-Ivabradine is dictated by its benzazepinone structure and the chiral center at the C7 position of the cyclobutane ring.
-
Chemical Name: 3-{3-[{[(7$R$)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one hydrochloride.[1]
-
Molecular Formula:
[1][2] -
Critical Attribute: The hydrochloride salt is hygroscopic .[3] Moisture uptake facilitates hydrolysis and potentially lowers the energy barrier for racemization in solution.
The Dual-Stability Paradox
Researchers often assume that if the chemical bonds hold, the molecule is stable. For ent-Ivabradine, this is insufficient.[4][5] You must ensure the chiral center does not invert back to the
Part 2: Degradation Mechanics & Causality
The degradation of ent-Ivabradine follows three primary vectors. Understanding these mechanisms allows for the design of "Self-Validating" storage protocols.
Photolytic Degradation (The Benzazepinone Vulnerability)
The benzazepinone ring system is chromophoric and susceptible to UV-induced radical formation.
-
Mechanism: Photo-oxidation leads to ring-opening or oxidation of the dimethoxybenzene moieties.
-
Impact: Formation of "Impurity B" (oxidized benzazepinone derivative).
-
Control: Strict exclusion of light (
nm) is mandatory.
Hydrolytic Cleavage (pH Dependent)
-
Acidic Media: The drug is relatively stable in mild acid but degrades in strong acid (e.g., 1N HCl) via cleavage of the amide linkage.
-
Alkaline Media: Highly unstable. Base-catalyzed hydrolysis attacks the lactam ring.
-
Causality: The presence of water (from hygroscopic uptake) creates a micro-environment of acidity/basicity on the crystal surface, accelerating degradation even in solid state.
Stereochemical Inversion (Racemization)
While the C7 chiral center is relatively robust, exposure to high temperatures in protic solvents (especially alkaline) can promote proton exchange, leading to racemization.
-
Risk: Conversion of pure
-standard into a racemic mixture ( ), rendering it useless for chiral system suitability testing.
Visualization: Degradation Pathways
The following diagram maps the stress factors to their specific degradation outcomes.
Figure 1: Causality map linking stress conditions to specific chemical and stereochemical failures.
Part 3: Storage & Handling Framework
Based on the degradation mechanics, the following protocol is required to maintain the certificate of analysis (CoA) validity of ent-Ivabradine HCl.
The "Golden Rule" of Storage
Store at -20°C in Amber Glass with Desiccant.
| Parameter | Condition | Scientific Rationale |
| Temperature | -20°C ( | Slows kinetic rate of hydrolysis and oxidation. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidative degradation of the methoxy groups. |
| Container | Amber Vial (Type I Glass) | Blocks UV radiation (preventing photolysis). |
| Humidity Control | Desiccator / Sealed Bag | Counteracts hygroscopicity; prevents "micro-solution" formation on crystal surface. |
| Solution Stability | Use within 24 hours | ent-Ivabradine is unstable in solution. Prepare fresh in organic solvent (MeOH/ACN) rather than water. |
Handling Protocol (Step-by-Step):
-
Equilibration: Allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold hygroscopic solid.
-
Weighing: Perform quickly in a low-humidity environment (<40% RH).
-
Re-sealing: Purge headspace with Nitrogen gas before re-capping.
Part 4: Stability-Indicating Analytical Protocols
To verify the integrity of ent-Ivabradine, you cannot rely on standard C18 HPLC, which cannot distinguish it from the
Method A: Chiral HPLC (Polysaccharide Column)
This method is self-validating because it separates the enantiomers and detects achiral degradation products simultaneously.
-
Column: Chiralcel OD-H or Lux Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)).
-
Dimensions: 250 mm x 4.6 mm, 5 µm.[6]
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 286 nm.
-
Temperature: 25°C.
System Suitability Criteria:
-
Resolution (
): > 2.0 between ent-Ivabradine ( ) and Ivabradine ( ). -
Tailing Factor: < 1.5.[7]
Visualization: Analytical Workflow
This workflow ensures that the reference standard is qualified before use in critical assays.
Figure 2: Analytical decision tree for qualifying ent-Ivabradine standards.
Part 5: Forced Degradation Profile (Stress Testing)
If you are developing a method, you must prove it can detect degradation. The following table summarizes the expected results when ent-Ivabradine is subjected to stress (based on literature for the racemate/S-isomer).
| Stress Condition | Duration | Expected Result | Observation |
| Acid (0.1N HCl) | 4 hrs @ 60°C | Moderate Degradation | Formation of amine hydrolysis products. |
| Base (0.1N NaOH) | 1 hr @ 60°C | Rapid Degradation | Complete loss of assay; multiple degradation peaks. |
| Oxidation (3% | 2 hrs @ RT | Significant Degradation | Formation of N-oxide impurities. |
| Photolysis (UV) | 24 hrs | Moderate Degradation | Benzazepinone ring cleavage products. |
| Thermal (Solid, 60°C) | 7 days | Stable | Minimal change if kept dry. |
Scientist's Note: When performing forced degradation on ent-Ivabradine, always use a chiral column. Standard C18 columns will show chemical degradation but will mask racemization, giving you a false sense of stability.
References
-
European Medicines Agency (EMA). (2016). Assessment Report: Ivabradine (Generics). Procedure No. EMEA/H/C/004192/0000. Retrieved from [Link]
-
Maheshwari, S., et al. (2022). Stability Indicating RP-HPLC Method for the Estimation of Ivabradine in Tablet Dosage Form. International Journal of Pharmacy and Pharmaceutical Research. Retrieved from [Link]
-
Sevim, A. M., et al. (2019). Enantiomeric separation of ivabradine by cyclodextrin-electrokinetic chromatography. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
- World Intellectual Property Organization. (2010). Process for preparation of ivabradine. Patent WO2010072409A1.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2010072409A1 - Process for preparation of ivabradine - Google Patents [patents.google.com]
ent-Ivabradine Hydrochloride solubility in different solvents
An In-depth Technical Guide to the Solubility of ent-Ivabradine Hydrochloride for Pharmaceutical Researchers
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a critical parameter influencing its development as a therapeutic agent. As the enantiomer of the established bradycardic agent Ivabradine, understanding its physicochemical properties is paramount for formulation scientists, analytical chemists, and pharmacologists. This document synthesizes publicly available data with fundamental scientific principles to offer a field-proven perspective on solubility assessment and its implications.
Introduction: Why Solubility is the Cornerstone of Development
This compound is the enantiomer of Ivabradine, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, primarily used in the treatment of angina and heart failure.[1][2] The journey from a promising active pharmaceutical ingredient (API) to a viable drug product is critically dependent on its solubility. Solubility dictates the rate and extent of dissolution in the gastrointestinal tract, which in turn governs bioavailability. For drug development professionals, a thorough understanding of an API's solubility profile is not merely an academic exercise; it is the foundation upon which rational formulation design, analytical method development, and predictions of in-vivo performance are built.[3]
This guide delves into the specific solubility profile of this compound, examining its behavior in various media and providing the technical protocols necessary for its accurate determination.
Core Physicochemical Properties Influencing Solubility
The solubility of a molecule is not an arbitrary value but a direct consequence of its intrinsic physicochemical properties. For Ivabradine Hydrochloride, the key determinants are its molecular structure, ionization potential (pKa), and lipophilicity (logP/D).
| Property | Value | Significance for Solubility | Source |
| Molecular Formula | C₂₇H₃₆N₂O₅ · HCl | The presence of multiple oxygen and nitrogen atoms provides sites for hydrogen bonding, contributing to aqueous solubility. | [4] |
| Molecular Weight | 505.1 g/mol | A moderate molecular weight that does not inherently limit solubility. | [2][4][5] |
| Physical Form | Crystalline Solid | As a solid, the energy required to overcome the crystal lattice affects solubility. Different polymorphic forms can exhibit different solubilities. | [1][4] |
| pKa₁ (Amine) | 8.5 | This basic amine is protonated and positively charged at physiological pH (below 8.5), significantly enhancing its solubility in the stomach and upper intestine. | [5] |
| pKa₂ (Amide) | 2.4 | The amide group's pKa indicates it is largely unionized in the physiological pH range. | [5] |
| logP (neutral form) | 2.1 | This value indicates moderate lipophilicity for the unionized form of the molecule. | [5] |
| logD at pH 7.4 | 0.95 | The distribution coefficient at physiological pH is low, reflecting that the ionized, more water-soluble form predominates, favoring partitioning into aqueous media over lipids. | [5] |
Expert Insight: The two pKa values are critical. The amine pKa of 8.5 ensures that Ivabradine is predominantly in its ionized, highly soluble hydrochloride salt form throughout the gastrointestinal tract (pH 1-7.5). This is a highly desirable characteristic for an orally administered drug, as it predicts good dissolution behavior.
Quantitative Solubility Profile of Ivabradine Hydrochloride
The following table summarizes the reported solubility of Ivabradine Hydrochloride in various solvent systems. This data is essential for selecting appropriate vehicles for pre-clinical studies and for guiding formulation development.
| Solvent System | pH | Approximate Solubility (mg/mL) | Source |
| Water | Not Specified | Soluble | [6] |
| Water | Not Specified | ≥ 5 mg/mL (warmed) | [7] |
| Water | Not Specified | 50.51 mg/mL (equivalent to 100 mM) | [8] |
| Aqueous Buffer | 1.1 | 10.4 | [5] |
| PBS (Phosphate-Buffered Saline) | 7.2 | ~10 mg/mL | [4] |
| Aqueous Buffer | 7.6 | 38.9 | [5] |
| Aqueous Buffer | 8.5 | 7.8 | [5] |
| DMSO (Dimethyl Sulfoxide) | N/A | ~20 mg/mL | [4] |
| DMSO | N/A | 25 mg/mL | [9] |
| DMSO | N/A | 50.51 mg/mL (equivalent to 100 mM) | [8] |
| Dimethyl Formamide (DMF) | N/A | ~25 mg/mL | [4] |
| Ethanol | N/A | ~1 mg/mL | [4] |
| Methanol | N/A | Soluble | [6] |
| Methanol | N/A | Slightly Soluble | [1] |
Analysis of Solubility Data: The data confirms that Ivabradine Hydrochloride is highly soluble in aqueous media across the physiologically relevant pH range of 1.1 to 7.6.[5] This high solubility is a direct result of its basic amine group being protonated, as predicted by its pKa. Based on the Biopharmaceutics Classification System (BCS), a drug is considered "highly soluble" if its highest therapeutic dose is soluble in ≤250 mL of aqueous media over the pH range of 1-6.8.[10][11] Given the high solubility values observed, Ivabradine is classified as a highly soluble drug.[5] Its solubility in polar aprotic solvents like DMSO and DMF is also high, while it is lower in alcohols like ethanol.
Gold-Standard Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is contingent on robust experimental design. The "shake-flask" method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[3][12]
The Shake-Flask Method: A Self-Validating System
Causality: The core principle of this method is to establish a thermodynamic equilibrium between the solute in its solid state and in a saturated solution. By adding an excess of the solid API, we ensure that the solvent is fully saturated at a given temperature, providing a true measure of the equilibrium solubility.[12]
Detailed Step-by-Step Protocol:
-
Media Preparation: Prepare the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8 as per regulatory guidelines) or organic solvent.[13] Ensure the temperature is precisely controlled, typically at 37 ± 1 °C for biorelevant studies.[3][13]
-
Addition of Excess API: Weigh an amount of this compound powder that is known to be in excess of its expected solubility and add it to a suitable vessel (e.g., a glass vial). The presence of undissolved solid at the end of the experiment is the primary validation that equilibrium was achieved.[12][13]
-
Equilibration: Seal the vessels and place them in an incubator shaker or on a magnetic stirrer. Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[12] The time to reach equilibrium should be determined in preliminary experiments by sampling at various time points until the concentration plateaus.[13]
-
Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved API from the solid particles. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear filtrate with a suitable mobile phase or solvent. Analyze the concentration of the dissolved API using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]
-
pH Verification: Measure the pH of the final saturated solution to confirm it has not shifted during the experiment.[14]
Caption: Conceptual Workflow for Potentiometric Solubility Determination.
Beyond Buffers: The Critical Role of Biorelevant Media
While standard buffers are required for BCS classification, they do not fully replicate the complex environment of the human gut. [15]Biorelevant media have been developed to better simulate gastrointestinal fluids and are invaluable for predicting in-vivo dissolution and potential food effects. [16][17]
-
FaSSIF (Fasted State Simulated Intestinal Fluid): This medium (typically pH 6.5) contains sodium taurocholate (a bile salt) and lecithin (a phospholipid) at concentrations that mimic the small intestine in a fasted state. [15]* FeSSIF (Fed State Simulated Intestinal Fluid): This medium (typically pH 5.0) has higher concentrations of bile salts and lecithin to simulate the conditions after a meal. [15]* FaSSGF (Fasted State Simulated Gastric Fluid): This medium (pH 1.6) can be used to assess dissolution in the stomach. [15] Trustworthiness: For a highly soluble drug like Ivabradine, significant differences in solubility between standard buffers and biorelevant media are not expected. However, conducting these tests is a crucial step in a comprehensive development program to de-risk any potential negative food effects or interactions with physiological surfactants.
Conclusion and Implications for Formulation
The comprehensive data indicates that this compound is a crystalline solid with high aqueous solubility across the physiological pH range, driven by the protonation of its basic amine functional group. [4][5]
Caption: Relationship between properties, solubility, and formulation strategy.
-
BCS Classification: Ivabradine is a "highly soluble" compound according to BCS criteria. [5]* Formulation Strategy: The high intrinsic solubility simplifies formulation development. Standard immediate-release solid oral dosage forms (e.g., tablets, capsules) are highly feasible.
-
Bioavailability: Solubility is not expected to be the rate-limiting step for absorption. The observed 40% absolute bioavailability is more likely attributable to permeability factors or first-pass metabolism rather than poor dissolution. [5] This guide provides the foundational knowledge and practical protocols for assessing the solubility of this compound, enabling scientists to make informed, data-driven decisions throughout the drug development lifecycle.
References
-
Description and Solubility Tests as per USP Section 5.30 and EP General Notices. Pharma RAMA. [Link]
- Ivabradine-containing pharmaceutical composition with modified release.
-
USP DESCRIPTION AND SOLUBILITY.pdf. U.S. Pharmacopeia. [Link]
-
NDA 206,143 Ivabradine Clinical Pharmacology and Biopharmaceutics Review. U.S. Food and Drug Administration (FDA). [Link]
-
Ivabradine Hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
-
The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. American Pharmaceutical Review. [Link]
-
Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients within the Biopharmaceutics Classification System. World Health Organization (WHO). [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
<1236> Solubility Measurements. USP-NF. [Link]
-
Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. [Link]
-
Composition of SGF and SIF solutions. ResearchGate. [Link]
-
How Biorelevant Testing Can Help Oral Drug Development. Biorelevant.com. [Link]
-
Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications. [Link]
-
Guideline on the chemistry of active substances. European Medicines Agency (EMA). [Link]
-
SIF Media (Simulated Intestinal Fluids). Interchim. [Link]
-
Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. PubMed. [Link]
-
Guideline on the chemistry of active substances. European Medicines Agency (EMA). [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [Link]
-
Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]
-
Biorelevant Media Simulate Fasted And Fed Gut Fluids. Biorelevant.com. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. [Link]
-
The Impact of the EMA Change in Definition of “Dose” on the BCS Dose-Solubility Ratio: A Review of the Biowaiver Monographs. ResearchGate. [Link]
-
11.2: Potentiometric Methods. Chemistry LibreTexts. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
The impact of the EMA change in definition of "dose" on the BCS dose-solubility ratio: a review of the biowaiver monographs. PubMed. [Link]
-
Technical Note: Using Biorelevant Media with Different Types of Orally Administered Formulations. Dissolution Technologies. [Link]
-
The composition of SGF, SIF, and SCF used as in vitro digestion model. ResearchGate. [Link]
-
Use of biorelevant dissolution media in dissolution tests as a predictive method of oral bioavailability. SciELO. [Link]
-
POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA. University of California, San Diego. [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. Ivabradine Hydrochloride | C27H37ClN2O5 | CID 3045381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Ivabradine Hydrochloride | 148849-67-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 7. Ivabradine = 98 HPLC 148849-67-6 [sigmaaldrich.com]
- 8. Ivabradine hydrochloride | HCN Channels | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. The impact of the EMA change in definition of "dose" on the BCS dose-solubility ratio: a review of the biowaiver monographs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. who.int [who.int]
- 14. ema.europa.eu [ema.europa.eu]
- 15. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorelevant.com [biorelevant.com]
- 17. biorelevant.com [biorelevant.com]
Methodological & Application
Application Notes & Protocols: In Vitro Characterization of ent-Ivabradine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Understanding ent-Ivabradine Hydrochloride
Ivabradine is a well-characterized therapeutic agent used in the management of stable angina and heart failure.[1][2] Its mechanism of action is the selective and specific inhibition of the "funny" current (If), which is crucial for the pacemaker activity of the sinoatrial node.[3][4][5] The molecular targets of Ivabradine are the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, particularly the HCN4 isoform which is predominant in the sinoatrial node.[4][6]
This compound is the enantiomer of Ivabradine.[7] In drug discovery and pharmacology, studying the enantiomer of a chiral drug is critical. It allows researchers to dissect the stereospecificity of the drug-target interaction, validate the mechanism of action, and explore potential off-target effects or different pharmacological profiles. These application notes provide detailed protocols for the in vitro characterization of ent-Ivabradine, focusing on assays that directly probe its interaction with and functional effect on HCN channels.
Physicochemical Properties for In Vitro Assays:
| Property | Value/Information | Source |
| Molecular Weight | 505.1 g/mol (as HCl salt) | [8] |
| Appearance | White to crystalline solid | [7][9] |
| Storage | Store at -20°C under an inert atmosphere. | [7] |
| Solubility | Soluble in DMSO (~20 mg/mL), Dimethyl Formamide (~25 mg/mL), Ethanol (~1 mg/mL), and PBS (pH 7.2, ~10 mg/mL). | [9] |
For experiments, it is recommended to prepare a concentrated stock solution in DMSO and make further dilutions in the aqueous buffer of the assay.[9] Ensure the final DMSO concentration is low (<0.1%) to avoid solvent-induced artifacts.
Core Mechanism of Action: Inhibition of the Pacemaker Current
The primary function of HCN channels in pacemaker cells is to mediate the If current, which causes the slow diastolic depolarization that triggers the action potential. By blocking this channel, Ivabradine reduces the slope of this depolarization, thereby slowing the heart rate without affecting myocardial contractility.[2][4][10] ent-Ivabradine is expected to interact with the same target, and the following assays are designed to quantify the potency and kinetics of this interaction.
Caption: Mechanism of HCN channel activation and blockade by ent-Ivabradine.
Primary Functional Assay: Whole-Cell Patch-Clamp Electrophysiology
This is the definitive assay for characterizing ion channel modulators. It provides a direct, real-time measurement of the ionic current flowing through HCN channels and allows for a precise quantification of block potency (IC50), voltage dependence, and kinetics.
3.1. Scientific Principle & Causality
The whole-cell patch-clamp technique allows for the control of the cell's membrane potential while measuring the resultant transmembrane current. To study HCN channels, the cell membrane is hyperpolarized from a resting potential, which activates the channels and generates an inward Ih current.[11] ent-Ivabradine, a pore blocker, is expected to reduce the amplitude of this current in a concentration-dependent manner. The drug binds from the intracellular side to the open channel pore, meaning the block is "use-dependent"—it increases with repeated channel activation.[12]
3.2. Experimental System
A mammalian cell line (e.g., HEK293 or CHO) stably expressing the human HCN4 isoform (hHCN4) is the ideal system.[13][14] These cells provide a robust and isolated system to study the specific drug-channel interaction without confounding currents from other native channels.
3.3. Detailed Protocol
A. Reagent Preparation
| Solution | Component | Concentration | Purpose |
| External | NaCl | 140 mM | Main charge carrier |
| KCl | 5.4 mM | Sets resting potential | |
| CaCl2 | 1.8 mM | Divalent cation | |
| MgCl2 | 1 mM | Divalent cation | |
| HEPES | 10 mM | pH buffer | |
| Glucose | 10 mM | Energy source | |
| Adjust to pH 7.4 with NaOH | |||
| Internal (Pipette) | K-Aspartate | 130 mM | Main charge carrier |
| MgCl2 | 2 mM | Divalent cation | |
| EGTA | 10 mM | Calcium chelator | |
| HEPES | 10 mM | pH buffer | |
| Mg-ATP | 2 mM | Cellular energy | |
| Na-GTP | 0.1 mM | Cellular energy | |
| Adjust to pH 7.2 with KOH |
B. Compound Preparation
-
Prepare a 10-50 mM stock solution of this compound in 100% DMSO.[13]
-
Aliquot and store at -20°C.
-
On the day of the experiment, perform serial dilutions of the stock solution into the external recording solution to achieve the final desired concentrations (e.g., ranging from 0.1 µM to 100 µM).
C. Electrophysiology Workflow
-
Cell Plating: Plate the hHCN4-expressing cells onto glass coverslips 24-48 hours before the experiment.
-
Chamber Perfusion: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Positioning: Approach a single, healthy-looking cell with a glass micropipette (2-5 MΩ resistance) filled with the internal solution.
-
Seal Formation: Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Access: Apply a brief, strong suction pulse to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.
-
Voltage-Clamp Protocol:
-
Hold the cell at a depolarized potential of -35 mV to ensure all HCN channels are closed.[13]
-
Apply a series of hyperpolarizing voltage steps (e.g., for 1-2 seconds to -140 mV) to activate the channels and elicit the Ih current.[13][15]
-
Follow with a depolarizing step (e.g., to +5 mV) to measure the tail current and observe channel deactivation.[13]
-
-
Compound Application:
-
Record a stable baseline current for several minutes.
-
Switch the perfusion to an external solution containing a known concentration of ent-Ivabradine.
-
Continuously apply the voltage-clamp protocol. The block will develop over several activation cycles (use-dependence).
-
Once a steady-state block is achieved, switch back to the control external solution to measure washout (reversibility).
-
-
Data Acquisition: Record currents using an appropriate amplifier and data acquisition software (e.g., Axopatch and pClamp).[13]
Caption: Workflow for whole-cell patch-clamp analysis of ent-Ivabradine.
3.4. Data Analysis & Interpretation
-
Calculating Percent Block: The fractional block is calculated as (Icontrol - Idrug) / Icontrol at a specific voltage (e.g., -140 mV).[13]
-
Dose-Response Curve: Plot the percent block against the logarithm of the ent-Ivabradine concentration.
-
IC50 Determination: Fit the dose-response data to the Hill equation to determine the half-maximal inhibitory concentration (IC50), which represents the compound's potency.[13][15] Based on published data for Ivabradine, the IC50 is expected to be in the low micromolar range (e.g., 1-5 µM).[8][9][16]
High-Throughput Screening: Membrane Potential Assays
For screening larger compound libraries or for preliminary characterization, fluorescence-based membrane potential assays offer a higher-throughput alternative to electrophysiology.
4.1. Scientific Principle & Causality
These assays use fluorescent dyes that change their emission intensity in response to changes in the cell's membrane potential. In a cell line expressing functional HCN channels, altering the extracellular ion concentrations (e.g., increasing K+) can induce hyperpolarization, activating the HCN channels and causing a subsequent depolarization. A successful HCN channel blocker like ent-Ivabradine will prevent this depolarization, a change that can be detected as a sustained fluorescent signal.
4.2. Detailed Protocol
A. Materials
-
hHCN4-expressing cell line (e.g., HEK293 or CHO).
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescent membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).
-
Fluorescence plate reader with kinetic reading capability and liquid handling.
B. Assay Workflow
-
Cell Plating: Seed the hHCN4 cells into the microplates and grow to a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the membrane potential dye dissolved in an appropriate assay buffer. Incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Addition: Transfer the plate to the fluorescence reader. Add varying concentrations of ent-Ivabradine (and controls) to the wells using the instrument's liquid handler. Incubate for a short period (10-20 minutes).
-
Stimulation & Reading:
-
Establish a baseline fluorescence reading for several seconds.
-
Inject a high-potassium stimulation buffer to hyperpolarize the cells.
-
Immediately begin kinetic fluorescence reading for 1-3 minutes.
-
-
Data Analysis:
-
In control wells (no drug), the fluorescence signal will change upon stimulation as the cells hyperpolarize and then recover as HCN channels activate.
-
In the presence of an effective blocker like ent-Ivabradine, the recovery phase will be inhibited.
-
The effect is quantified by measuring the peak response or the area under the curve.
-
Plot the response against the compound concentration to generate a dose-response curve and calculate an IC50.
-
Caption: High-throughput screening workflow using a membrane potential assay.
Validating Specificity: Binding Assays
While functional assays are paramount, binding assays can help confirm a direct interaction with the target protein. However, given Ivabradine's intracellular binding site, this is non-trivial.
5.1. Rationale and Approach
Ivabradine does not bind to the external surface of the channel or to the cyclic nucleotide-binding domain (CNBD).[17] Instead, it accesses its binding site deep within the ion-conducting pore from the cytoplasm.[6][12][13] This makes traditional radioligand binding assays on isolated membranes challenging.
References
-
Firke Sagar N, Ghiware Nitin B. In vitro and in vivo Evaluation of Ivabradine Loaded Microsphres Prepared by Multiple Emulsion Solvent Evaporation Method. International Journal of Pharmacy and Biological Sciences. Available from: [Link]
-
Patsnap Synapse. What is the mechanism of Ivabradine Hydrochloride?. (2024-07-17). Available from: [Link]
-
ResearchGate. Formulation and Assessment of Novel Ivabradine Hydrochloride Microspheres Using Synthetic Polymers. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. ivabradine. Available from: [Link]
-
bioRxiv. Systemic administration of Ivabradine, an HCN channel inhibitor, blocks spontaneous absence seizures. (2021-02-17). Available from: [Link]
- Google Patents. EP2097383B1 - Process for preparation of ivabradine hydrochloride.
-
Lecchi, M., et al. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels. PLOS One. (2013). Available from: [Link]
-
U.S. Food and Drug Administration. 206143Orig1s000. (2015-04-10). Available from: [Link]
-
National Center for Biotechnology Information. Ivabradine - StatPearls. (2025-12-13). Available from: [Link]
-
National Institutes of Health. In vitro characterization of HCN channel kinetics and frequency dependence in myocytes predicts biological pacemaker functionality. Available from: [Link]
-
National Center for Biotechnology Information. A Novel Flow Cytometry-Based Assay for the Identification of HCN4 CNBD Ligands. (2023-05-07). Available from: [Link]
-
ResearchGate. (PDF) Formulation and Evaluation of Ivabradine Hydrochloride loaded ethyl cellulose microsphere. (2015-10-05). Available from: [Link]
-
PNAS. Structural determinants of ivabradine block of the open pore of HCN4. (2024-06-25). Available from: [Link]
-
PubMed. Identification of the molecular site of ivabradine binding to HCN4 channels. (2013-01-04). Available from: [Link]
-
National Center for Biotechnology Information. Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by ivabradine. Available from: [Link]
-
Wikipedia. Ivabradine. Available from: [Link]
-
SciSpace. HCN channels: Structure, cellular regulation and physiological function. Available from: [Link]
-
Metrion Biosciences. Characterisation of Inhibitors Against Human HCN Ion Channels. Available from: [Link]
-
Journal of Neurophysiology. HCN hyperpolarization-activated cation channels strengthen virtual nicotinic EPSPs and thereby elevate synaptic amplification in rat sympathetic neurons. (2016-08-05). Available from: [Link]
-
ResearchGate. Ivabradine-induced block of WT and mutant hHCN4 channels. Available from: [Link]
-
TSI Journals. study-on-dissolution-release-of-ivabradine-hydrochloride-from-its-solid-oral-dosage-forms.pdf. (2011-09-08). Available from: [Link]
-
ResearchGate. Ivabradine blocks If. (A) Structure of ivabradine. (B) Activating/deactivating steps. Available from: [Link]
-
Frontiers. Regulation of HCN Channels by Protein Interactions. (2022-06-19). Available from: [Link]
-
ResearchGate. Potency of selected compounds for HCN channels blockade. Available from: [Link]
-
Dr.Oracle. What is the mechanism of action of Ivabradine (Ivabradine) in treating conditions such as tachycardia?. (2025-04-28). Available from: [Link]
-
National Center for Biotechnology Information. The enigmatic HCN channels: A cellular neurophysiology perspective. Available from: [Link]
-
National Institutes of Health. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. Available from: [Link]
-
Frontiers. Screening effects of HCN channel blockers on sleep/wake behavior in zebrafish. Available from: [Link]
Sources
- 1. Ivabradine - Wikipedia [en.wikipedia.org]
- 2. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ivabradine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Identification of the molecular site of ivabradine binding to HCN4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. What is the mechanism of Ivabradine Hydrochloride? [synapse.patsnap.com]
- 11. The enigmatic HCN channels: A cellular neurophysiology perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels | PLOS One [journals.plos.org]
- 14. Characterisation of Inhibitors Against Human HCN Ion Channels [metrionbiosciences.com]
- 15. Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by ivabradine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Novel Flow Cytometry-Based Assay for the Identification of HCN4 CNBD Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stereoselective Evaluation of ent-Ivabradine Hydrochloride in Isolated Heart Models
Executive Summary
This Application Note details the experimental protocols for utilizing ent-Ivabradine Hydrochloride (the R-enantiomer of the selective
This guide is designed for researchers conducting Structure-Activity Relationship (SAR) studies, off-target toxicity screening, and mechanistic validation of HCN (Hyperpolarization-activated Cyclic Nucleotide-gated) channel blockade. By contrasting the potency of ent-Ivabradine against the active S-form, investigators can isolate specific channel pore interactions from non-specific membrane effects.
Introduction & Mechanistic Rationale
The Stereochemical Imperative
Ivabradine is a chiral molecule.[1] The marketed therapeutic is the S-enantiomer , which exhibits high affinity for the intracellular pore of HCN4 channels in the sinoatrial node. ent-Ivabradine (the R-enantiomer) typically exhibits significantly lower potency.
In drug development, ent-Ivabradine is utilized to:
-
Confirm Target Specificity: A lack of efficacy in the ent-form confirms that the biological effect of the S-form is target-driven (lock-and-key) rather than a physicochemical membrane perturbation.
-
Assess Off-Target Safety: If both enantiomers cause equivalent repolarization delays (
blockade), the toxicity is likely non-stereoselective.
Mechanism of Action
Ivabradine blocks the
Figure 1: Mechanism of Action. Note that ent-Ivabradine (Yellow) exhibits weak binding affinity compared to the active S-enantiomer (Blue), validating the stereoselective nature of the HCN4 binding pocket.
Materials & Preparation
Chemical Properties[2][3][4][5][6][7][8][9]
-
CAS: 167072-91-5 (Reference for R-isomer salt)
-
Molecular Weight: ~505.05 g/mol
-
Solubility: Soluble in DMSO (>20 mg/mL), Methanol, and Water (lower solubility than DMSO).
Stock Solution Protocol
Critical Step: Ivabradine salts are sensitive to light. All preparation must occur under low-light conditions or using amber glassware.
-
Primary Stock (10 mM): Dissolve 5.05 mg of ent-Ivabradine HCl in 1.0 mL of 100% DMSO. Vortex until clear.
-
Aliquot: Store in 50 µL aliquots at -20°C. Avoid freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the Primary Stock into the perfusion buffer (Krebs-Henseleit).
-
Note: The final DMSO concentration in the perfusate must remain < 0.1% to avoid solvent-induced cardiac depression.
-
Experimental Protocol: The Langendorff Setup
This protocol uses a constant-pressure retrograde perfusion system to maintain physiological coronary flow while assessing chronotropic (heart rate) and inotropic (contractility) effects.
A. Buffer Composition (Krebs-Henseleit)
Prepare fresh daily using ultrapure water (18.2 MΩ·cm).
| Component | Concentration (mM) | Function |
| NaCl | 118.5 | Osmolarity/Depolarization |
| KCl | 4.7 | Resting Potential |
| MgSO₄ | 1.2 | Cofactor/Stability |
| KH₂PO₄ | 1.2 | pH Buffer |
| NaHCO₃ | 25.0 | pH Buffer ( |
| CaCl₂ | 1.75 | Contractility Source |
| Glucose | 11.0 | Metabolic Substrate |
| Gas Phase | 95% | Maintain pH 7.4 at 37°C |
B. Surgical Isolation & Mounting
-
Heparinization: Inject donor animal (Rat/Mouse) with Heparin (1000 IU/kg IP) 15 mins prior to anesthesia to prevent micro-thrombi.
-
Excision: Rapidly excise the heart and plunge into ice-cold Krebs buffer to arrest the beat (cardioplegia).
-
Cannulation: Cannulate the aorta within < 2 minutes. Secure with 4-0 silk suture.
-
Perfusion: Initiate retrograde perfusion at 70-80 mmHg (Rat) or 60 mmHg (Mouse).
-
Instrumentation: Insert a fluid-filled latex balloon into the Left Ventricle (LV) to measure Left Ventricular Developed Pressure (LVDP).[7] Set End-Diastolic Pressure (LVEDP) to 5-10 mmHg.
Workflow: Stereoselective Potency Assay
This experiment compares the dose-response curves of ent-Ivabradine vs. S-Ivabradine.
Experimental Timeline
Figure 2: Step-by-step experimental workflow for cumulative dose-response assessment.
Protocol Steps
-
Stabilization: Allow heart to beat spontaneously for 20 minutes. Discard hearts with HR < 250 bpm (Rat) or arrhythmias.
-
Baseline: Record HR (bpm), LVDP (mmHg), and Coronary Flow (mL/min) for 10 minutes.
-
Dosing (ent-Ivabradine):
-
Washout: Switch back to drug-free buffer for 30 minutes to verify reversibility.
Data Analysis & Expected Results
Calculation
Calculate the percentage reduction in Heart Rate (HR) for each concentration:
Comparative Data Table (Hypothetical Reference Values)
The following table illustrates the expected stereoselective difference. S-Ivabradine should be significantly more potent.
| Parameter | S-Ivabradine (Active) | ent-Ivabradine (Inactive/Low) | Interpretation |
| ~ 1 - 2 µM | > 50 µM (or minimal effect) | Confirms stereospecific binding site. | |
| Max HR Reduction | ~ 30 - 40% | < 10% (at therapeutic doses) | High efficacy vs. Low efficacy. |
| LVDP Change | Negligible | Negligible | Both should be "pure" bradycardic agents (no negative inotropy). |
| Coronary Flow | Unchanged | Unchanged | No direct vascular effect. |
Expert Insight: The "Use-Dependence" Trap
If you observe no effect with ent-Ivabradine, ensure your heart rate is sufficient. Ivabradine requires open channels to bind. If the heart is naturally bradycardic (e.g., cold buffer, aging animal), the drug cannot enter the pore effectively.
-
Validation: You can pace the heart electrically at a higher rate (e.g., 350 bpm) during perfusion to facilitate drug binding, then stop pacing to measure the spontaneous rate.
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| No HR Reduction | Drug degradation or Low Baseline HR | Protect drug from light. Ensure Temp is 37°C (HR is temp-dependent). |
| Decrease in Contractility (LVDP) | Toxic dose or DMSO > 0.1% | Check solvent concentration. Ensure |
| Arrhythmias | Bubble in cannula or Ischemia | Debubble perfusion lines rigorously. Check perfusion pressure. |
| Precipitation | High Concentration in Saline | Dilute from DMSO stock slowly into stirring buffer. |
References
-
Thollon, C., et al. (1994). Stereospecific inhibition of the hyperpolarization-activated current ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
by S 16257 (Ivabradine) in the sino-atrial node. British Journal of Pharmacology. -
DiFrancesco, D. (2010). The role of the funny current in pacemaker activity. Circulation Research.
-
Cayman Chemical. Ivabradine (hydrochloride) Product Information & Solubility.
-
Sutherland, F. J., & Hearse, D. J. (2000). The isolated blood and perfusion fluid perfused heart. Pharmacological Research.
-
PubChem Compound Summary. Ivabradine Hydrochloride (S-enantiomer data for comparison).
Sources
- 1. db.cbg-meb.nl [db.cbg-meb.nl]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. tsijournals.com [tsijournals.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Ivabradine R-Enantiomer Hydrochloride | 148849-68-7 | SynZeal [synzeal.com]
- 6. Ivabradine Hydrochloride | C27H37ClN2O5 | CID 3045381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. diacomp.org [diacomp.org]
- 8. ijbcp.com [ijbcp.com]
- 9. eurotradesl.com [eurotradesl.com]
- 10. Frontiers | The Bradycardic Agent Ivabradine Acts as an Atypical Inhibitor of Voltage-Gated Sodium Channels [frontiersin.org]
- 11. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
Application Note: A Validated Chiral LC-MS/MS Method for the Sensitive Quantification of ent-Ivabradine Hydrochloride in Plasma
Abstract
This application note presents a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the stereoselective quantification of ent-ivabradine (the R-enantiomer) in the presence of its pharmacologically active S-enantiomer, ivabradine. Ivabradine, a heart rate-lowering agent, is administered as a single S-enantiomer.[1] The quantification of the inactive or potentially harmful R-enantiomer is a critical aspect of quality control and pharmacokinetic studies. This method employs a chiral stationary phase for the effective separation of the enantiomers, followed by sensitive and specific detection using a triple quadrupole mass spectrometer. The protocol has been developed and validated in accordance with the principles outlined in the ICH M10 and FDA guidelines for bioanalytical method validation, ensuring high accuracy, precision, and reliability.[1][2]
Introduction: The Rationale for Enantioselective Quantification
Ivabradine hydrochloride is a pure S-enantiomer that selectively inhibits the If current in the sinoatrial node, thereby reducing heart rate.[3] As with all chiral drugs, the possibility of the presence of the unwanted enantiomer, ent-ivabradine (R-ivabradine), as a process-related impurity or a metabolite, necessitates the development of a stereoselective analytical method. The differential pharmacological and toxicological profiles of enantiomers underscore the importance of such a method for ensuring the safety and efficacy of the drug product.
The direct separation and quantification of enantiomers are most effectively achieved using chiral chromatography.[4] This application note details a method that couples a polysaccharide-based chiral stationary phase with the high sensitivity and specificity of tandem mass spectrometry, providing a powerful tool for researchers, quality control analysts, and drug metabolism scientists.
Experimental Workflow and Causality
The entire analytical process, from sample receipt to final data reporting, is designed to ensure data integrity and reproducibility. The workflow is visualized in the diagram below.
Caption: Figure 1: Overall Experimental Workflow
The choice of liquid-liquid extraction (LLE) is predicated on its ability to provide a clean extract with high recovery for ivabradine from a complex biological matrix like plasma.[5] A deuterated internal standard (Ivabradine-d4) is employed to compensate for any variability during the sample preparation and ionization processes. The chiral stationary phase is the cornerstone of this method, enabling the physical separation of the two enantiomers prior to their introduction into the mass spectrometer.
Detailed Protocols
Materials and Reagents
-
ent-Ivabradine Hydrochloride Reference Standard
-
Ivabradine Hydrochloride Reference Standard
-
Ivabradine-d4 (Internal Standard)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Methyl tert-butyl ether (MTBE) (HPLC Grade)
-
Human Plasma (K2-EDTA)
-
Deionized Water
Sample Preparation Protocol: Liquid-Liquid Extraction
-
Thawing: Thaw plasma samples at room temperature and vortex to ensure homogeneity.
-
Aliquoting: Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (Ivabradine-d4, 100 ng/mL in methanol) to each plasma sample, except for the blank samples.
-
Vortexing: Vortex the samples for 10 seconds.
-
Extraction: Add 1 mL of MTBE to each tube.
-
Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex and Transfer: Vortex for 30 seconds and transfer the solution to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
The chromatographic separation and mass spectrometric detection are performed using a system capable of delivering a stable mobile phase flow and a sensitive triple quadrupole mass spectrometer.
| Parameter | Condition |
| LC System | A high-performance liquid chromatography system with a temperature-controlled column compartment and autosampler. |
| Chiral Column | Lux Cellulose-2 [cellulose tris(3-chloro-4-methylphenylcarbamate)], 3 µm, 150 x 4.6 mm, or equivalent polysaccharide-based chiral column.[6] |
| Mobile Phase | Isocratic: 98:2 (v/v) Methanol/Acetonitrile with 0.06% (v/v) diethylamine.[6] |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
Table 1: Optimized LC-MS/MS Parameters
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM)
The analytes are detected using MRM to ensure high selectivity and sensitivity. The precursor-to-product ion transitions are optimized by infusing the individual compounds into the mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Ivabradine | 469.3 | 262.2 | 35 | 100 |
| ent-Ivabradine | 469.3 | 262.2 | 35 | 100 |
| Ivabradine-d4 (IS) | 473.3 | 266.2 | 35 | 100 |
Table 2: Optimized MRM Transitions and Compound Parameters
Method Validation: A Self-Validating System
A comprehensive validation was performed following the ICH M10 and FDA guidelines to demonstrate the reliability of the method for its intended purpose.[1][2][7]
Validation Parameters and Acceptance Criteria
| Parameter | Methodology | Acceptance Criteria |
| Selectivity | Analysis of at least six different blank plasma lots to assess for interferences at the retention times of the analytes and IS. | No significant interfering peaks at the retention times of the analytes and IS (<20% of the LLOQ for the analyte and <5% for the IS). |
| Linearity & Range | A calibration curve was prepared by spiking blank plasma with known concentrations of ent-ivabradine (e.g., 0.1 - 50 ng/mL). A weighted (1/x²) linear regression was used. | Correlation coefficient (r²) ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ). |
| Accuracy & Precision | Analyzed quality control (QC) samples at four concentration levels (LLOQ, low, mid, high) in six replicates on three different days. | The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (CV%) should not exceed 15% (20% for LLOQ). |
| Matrix Effect | The peak areas of analytes spiked into post-extraction blank plasma from six different sources were compared to the peak areas of analytes in the reconstitution solution. | The CV of the matrix factor should be ≤ 15%. |
| Recovery | The peak areas of analytes from pre-extraction spiked samples were compared to those from post-extraction spiked samples at three QC levels. | Recovery should be consistent, precise, and reproducible. |
| Stability | Evaluated short-term (bench-top), long-term (frozen), and freeze-thaw stability using low and high QC samples. | The mean concentrations of the stability samples should be within ±15% of the nominal concentrations. |
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
Data Analysis and Quantification
The quantification of ent-ivabradine is based on the ratio of its peak area to that of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. The concentration of ent-ivabradine in the unknown samples is then determined from this calibration curve using a weighted linear regression model.
Caption: Figure 2: Data Analysis and Quantification Logic
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and selective approach for the quantification of this compound in plasma. The use of a chiral stationary phase ensures the accurate measurement of the enantiomeric impurity, which is crucial for drug safety and quality assessment. The comprehensive validation of this method in line with international regulatory guidelines confirms its suitability for use in regulated bioanalytical laboratories. This protocol serves as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of ivabradine.
References
-
Simultaneous determination of ivabradine and N-desmethylivabradine in human plasma and urine using a LC-MS/MS method application. ResearchGate.
-
Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. ResearchGate.
-
Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by - AKJournals.
-
Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma. PubMed.
-
High-throughput determination of ivabradine from human plasma by LC/MS/MS and its application to pharmacokinetic studies. ResearchGate.
-
Enantiomeric separation of ivabradine by cyclodextrin-electrokinetic chromatography. Effect of amino acid chiral ionic liquids. PubMed.
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.
-
Ivabradine JensonR. European Medicines Agency (EMA).
-
Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. Brieflands.
-
Simultaneous determination of chiral and achiral impurities of ivabradine on a cellulose tris(3-chloro-4-methylphenylcarbamate) chiral column using polar organic mode. ResearchGate.
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
-
Bioanalytical Method Validation. U.S. Food and Drug Administration.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
Sources
- 1. hhs.gov [hhs.gov]
- 2. fda.gov [fda.gov]
- 3. akjournals.com [akjournals.com]
- 4. eijppr.com [eijppr.com]
- 5. Enantiomeric separation of ivabradine by cyclodextrin-electrokinetic chromatography. Effect of amino acid chiral ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
ent-Ivabradine Hydrochloride in induced pluripotent stem cell-derived cardiomyocytes
Application Note: Pharmacological Modulation of iPSC-CM Automaticity using Ivabradine Hydrochloride and its Enantiomers
Executive Summary & Scientific Context
Induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) are a cornerstone of the CiPA (Comprehensive In Vitro Proarrhythmia Assay) initiative.[1][2] However, a persistent challenge in their utilization is their "immature" electrophysiological phenotype, characterized by high spontaneous automaticity driven by the overexpression of Hyperpolarization-Activated Cyclic Nucleotide-gated 4 (HCN4) channels.
Ivabradine Hydrochloride , a specific blocker of the
Critical Nomenclature Note:
-
Ivabradine (S-enantiomer): The active pharmaceutical ingredient (Corlanor/Procoralan).[3] It potently blocks HCN4 channels.
-
ent-Ivabradine (R-enantiomer): The optical isomer (enantiomer) of the active drug. It typically exhibits significantly lower affinity for the HCN4 pore. In high-fidelity research, ent-Ivabradine is utilized as a negative stereochemical control to validate that observed rate reductions are due to specific HCN4 blockade rather than off-target cytotoxicity or non-specific ion channel inhibition.
This guide details the application of Ivabradine HCl for rate control and the use of ent-Ivabradine for mechanistic validation.
Mechanism of Action: The Blockade
Ivabradine acts as an open-channel blocker of the HCN4 pore.[4][5] It enters the channel from the intracellular side, requiring the channel to be open (activated by hyperpolarization) to bind. This creates a unique "use-dependence"—the drug is more effective at higher heart rates.
Pathway Visualization
Caption: Ivabradine requires channel opening (hyperpolarization) to access the intracellular vestibule of the HCN4 pore, reducing the slope of diastolic depolarization.
Reagent Preparation & Stability
To ensure reproducibility, strict adherence to solubility protocols is required.
| Parameter | Specification |
| Molecular Weight | ~505.1 g/mol (HCl salt) |
| Solubility (Water) | Freely Soluble (>10 mg/mL). Preferred vehicle.[6] |
| Solubility (DMSO) | Soluble (~20 mg/mL).[6] Avoid if possible to minimize vehicle toxicity. |
| Stock Concentration | 10 mM in sterile distilled water. |
| Storage | -20°C (Stock). Stable for 6 months. Avoid freeze-thaw cycles. |
| Working Solution | Dilute in maintenance media immediately prior to use. |
Stereochemical Control Preparation: If using ent-Ivabradine (R-enantiomer) , prepare a matching 10 mM stock. Note that ent-Ivabradine is often supplied as a custom synthesis product and may have lower solubility; verify the Certificate of Analysis (CoA).
Protocol A: High-Throughput MEA Assay (CiPA Compliant)
This protocol measures the reduction in beat rate and field potential duration (FPD).
Materials:
-
Human iPSC-CMs (e.g., iCell, Cor.4U, or lab-derived).
-
Multi-well MEA plates (e.g., Axion Biosystems, MCS).
-
Fibronectin (50 µg/mL) coating solution.
Step-by-Step Workflow:
-
Plate Preparation:
-
Coat the MEA plate electrode area with Fibronectin. Incubate at 37°C for 1 hour.
-
-
Cell Plating:
-
Thaw and plate iPSC-CMs at high density (≥30,000 cells/well for 48-well format) to ensure a syncytial monolayer.
-
Culture for 7-10 days to allow monolayer formation and stabilization of the beat rate.
-
-
Baseline Recording (Critical):
-
Equilibrate the plate on the MEA headstage (37°C, 5% CO2) for 20 minutes.
-
Record 5 minutes of baseline activity.[7]
-
Quality Gate: Reject wells with <30 beats per minute (BPM) or irregular arrhythmia-like events.
-
-
Drug Application (Cumulative Dosing):
-
Prepare 10x concentrations of Ivabradine HCl.
-
Dose 1 (0.3 µM): Add to well. Incubate 15 mins. Record 5 mins.[7][8]
-
Dose 2 (1.0 µM): Add to well. Incubate 15 mins. Record 5 mins.[7][8]
-
Dose 3 (3.0 µM): Add to well. Incubate 15 mins. Record 5 mins.[7][8]
-
Dose 4 (10.0 µM): Add to well. Incubate 15 mins. Record 5 mins.[7][8]
-
-
Stereochemical Validation (Optional):
-
In a separate set of wells, repeat Step 4 using ent-Ivabradine .
-
Expectation: The ent-form should show significantly less rate reduction (right-shifted dose-response curve).
-
Data Analysis: Calculate the Inter-Spike Interval (ISI) . Ivabradine should increase ISI (slow heart rate) without significantly altering the Field Potential Duration corrected (FPDc) until high concentrations.
Protocol B: Automated Patch Clamp ( Isolation)
For mechanistic confirmation of channel block.
Solutions:
-
Extracellular: Tyrode’s solution containing 1 mM BaCl2 (to block
and unmask ). -
Intracellular: K-Aspartate based pipette solution.
Voltage Protocol:
-
Holding Potential: -40 mV.
-
Hyperpolarizing Step: Step to -120 mV for 2 seconds (to fully activate HCN4).
-
Tail Current: Step back to -40 mV.
Measurement: Measure the amplitude of the time-dependent inward current at the end of the -120 mV pulse.
-
Application: Perfusion of Ivabradine HCl (3 µM).
-
Readout: Calculate % inhibition of the steady-state current.
Expected Results & Interpretation
The following table summarizes the expected pharmacological profile in healthy iPSC-CMs.
| Metric | Ivabradine HCl (S-form) | ent-Ivabradine (R-form) | Biological Interpretation |
| IC50 (Beat Rate) | 1.5 - 3.0 µM | > 10 - 30 µM | High potency of S-form confirms specific HCN4 targeting. |
| Maximal Effect | Cessation of beating at >10 µM | Partial slowing | Complete block of |
| Effect on FPDc | Minimal change | Minimal change | Specificity for pacemaker current over repolarization currents ( |
| Washout | Reversible | Reversible | Drug does not covalently bind; washes out in 10-20 mins. |
Troubleshooting:
-
"No Effect": Check cell maturity. Very immature cells may rely on "calcium clock" mechanisms rather than
(membrane clock). Ivabradine is less effective if the sarcoplasmic reticulum is driving the rhythm. -
"Arrhythmia": At very high doses (>30 µM), loss of specificity may occur, affecting L-type Calcium channels.
References
-
DiFrancesco, D. (2010). The role of the funny current in pacemaker activity. Circulation Research, 106(3), 434-446. Link
-
Blinova, K., et al. (2018). International Multisite Study of Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes for Drug Proarrhythmic Potential Assessment (CiPA). Cell Reports, 24(13), 3582-3592. Link
-
Bucchi, A., et al. (2006). Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels. The Journal of Physiology, 572(Pt 2), 335–346. Link
-
FDA. (2015). Ivabradine (Corlanor) Prescribing Information & Chemistry Review. U.S. Food and Drug Administration.[9] Link
-
Poste, G., et al. (2006). Stereoselective pharmacology of bradycardic agents. British Journal of Pharmacology.[5] (Contextual citation for enantiomeric potency differences in HCN blockers).
Sources
- 1. International Multisite Study of Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes for Drug Proarrhythmic Potential Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CiPA initiative and validation of high-throughput methods to characterize compound effects in human iPSC-derived cardiomyocytes [labroots.com]
- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 4. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative [metrionbiosciences.com]
Application Notes and Protocols: The Strategic Use of ent-Ivabradine Hydrochloride as a Negative Control for S-Ivabradine in HCN Channel Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative of Stereochemical Precision in Ion Channel Pharmacology
In the realm of pharmacology, the three-dimensional structure of a molecule is not a trivial detail but a fundamental determinant of its biological activity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profound differences in their interactions with chiral biological targets such as receptors and ion channels. One enantiomer may elicit a potent therapeutic effect, while the other could be inactive, or worse, mediate off-target effects and toxicity. This principle of stereoselectivity is central to modern drug development and underscores the necessity for rigorous experimental controls.
Ivabradine, a selective inhibitor of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, is a case in point. The clinically approved drug is the pure S-enantiomer, (S)-Ivabradine, which is responsible for the therapeutic, heart rate-lowering effect by blocking the "funny" current (Iƒ) in the sinoatrial node.[1][2] Its mirror image, the R-enantiomer or ent-Ivabradine, is considered an impurity in the drug manufacturing process.[3] This inherent difference in pharmacological activity makes ent-Ivabradine Hydrochloride an invaluable tool for researchers: a structurally near-identical molecule that can serve as a negative control to validate that the observed effects of (S)-Ivabradine are specifically due to its interaction with the intended target.
This guide provides a detailed framework for the appropriate use of this compound as a negative control in studies investigating the mechanism and effects of (S)-Ivabradine. We will delve into the mechanistic basis for its use, provide detailed experimental protocols, and discuss critical considerations for data interpretation.
The Mechanistic Rationale: Stereoselective Blockade of HCN Channels
(S)-Ivabradine exerts its bradycardic effect by entering the pore of open HCN channels from the intracellular side and binding to a specific site, thereby blocking ion conduction.[4][5] This action is both use- and voltage-dependent, making it more effective at higher heart rates. The primary targets in the heart are HCN4 channels, which are the main contributors to the pacemaker Iƒ current.[6][7]
However, it is crucial to understand that "inactive" at the primary target does not necessarily mean inert. Indeed, studies have shown that ent-(R)-Ivabradine possesses its own distinct pharmacological profile. It has been reported to have a more pronounced effect on the repolarization of guinea-pig papillary muscles and rabbit Purkinje fibers and, unlike (S)-Ivabradine, prolongs the QTc interval in animal models. This highlights a critical teaching point: a negative control must be well-characterized. The use of ent-Ivabradine allows researchers to not only confirm the on-target action of (S)-Ivabradine but also to be vigilant for potential off-target effects that might be stereoisomer-specific.
Comparative Pharmacological Profile
The following table summarizes the key known activities of the two enantiomers. The lack of a specific IC₅₀ for ent-Ivabradine on HCN channels is a notable gap in the public-domain literature.
| Parameter | (S)-Ivabradine HCl | ent-(R)-Ivabradine HCl | Reference(s) |
| Primary Target | HCN Channels (Iƒ/Iₕ current) | Presumed inactive at HCN channels | [6][7] |
| HCN4 IC₅₀ | ~0.5-2.0 µM (use-dependent) | Not reported (presumed very high/inactive) | [6][7] |
| Primary Effect | Heart rate reduction (bradycardia) | Not a potent bradycardic agent | [2] |
| Off-Target Effects | hERG channel block (IC₅₀ ~2-3 µM) | More pronounced effect on ventricular repolarization; QTc prolongation | [8] |
| Clinical Use | Approved for stable angina and heart failure | Not used therapeutically; considered an impurity | [3] |
Experimental Design and Protocols
The fundamental principle when using ent-Ivabradine is to perform parallel experiments where one set of cells or tissues is treated with the active (S)-Ivabradine and another set is treated with an identical concentration of ent-Ivabradine. A vehicle-only control should always be included.
Diagram: Experimental Logic
The following diagram illustrates the logical workflow for using ent-Ivabradine as a negative control.
Caption: Workflow for validating HCN-specific effects using ent-Ivabradine.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to directly measure the Iƒ (or Iₕ) current in cells expressing HCN channels and to assess the specific inhibitory effect of (S)-Ivabradine versus its enantiomer.
Objective: To demonstrate that (S)-Ivabradine, but not ent-Ivabradine, inhibits HCN channel currents in a voltage- and use-dependent manner.
Materials:
-
Cells: HEK293 cells stably expressing the desired human HCN isoform (e.g., hHCN4) or isolated primary sinoatrial node cells.
-
(S)-Ivabradine Hydrochloride: Prepare a 10 mM stock solution in DMSO.
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, 5.5 Glucose. Adjust pH to 7.4 with NaOH. To improve isolation of HCN currents, other channel blockers can be added (e.g., 1 mM BaCl₂ to block IK1, 20 µM Nifedipine to block L-type Ca²⁺ channels).[9]
-
Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 5 EGTA, 2 Mg-ATP, 0.1 Na₂-GTP, 10 HEPES. Adjust pH to 7.2 with KOH.[10]
-
Patch-clamp rig: Amplifier, digitizer, microscope, and perfusion system.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Establish Whole-Cell Configuration: Position a coverslip in the recording chamber and perfuse with external solution. Approach a single, healthy-looking cell with a patch pipette (2-4 MΩ resistance) filled with internal solution. Form a giga-ohm seal and rupture the membrane to achieve the whole-cell configuration.
-
Record Baseline Currents:
-
Clamp the cell at a holding potential of -35 mV or -40 mV.[9][10]
-
Apply a series of hyperpolarizing voltage steps to activate the HCN current. A typical protocol is to step from the holding potential to voltages between -50 mV and -140 mV in 10 mV increments for 2-3 seconds, followed by a depolarizing step to +5 mV to record tail currents.[5][9]
-
Repeat this voltage protocol at a regular interval (e.g., every 6-10 seconds) to establish a stable baseline current.
-
-
Compound Application:
-
Group 1 (Active Compound): Begin perfusion with the external solution containing the desired concentration of (S)-Ivabradine (e.g., 3 µM). Continue applying the voltage-step protocol. Due to the use-dependent nature of the block, the current amplitude will decrease progressively with each pulse until a steady-state block is achieved.[6]
-
Group 2 (Negative Control): In a separate cell, after establishing a baseline, perfuse with an identical concentration of ent-Ivabradine.
-
Group 3 (Vehicle Control): In a separate cell, perfuse with the vehicle (e.g., 0.1% DMSO in external solution) to control for solvent effects and current rundown.
-
-
Data Analysis:
-
Measure the peak inward current amplitude at a specific voltage (e.g., -140 mV) for each pulse.
-
Calculate the percentage of current inhibition for (S)-Ivabradine and ent-Ivabradine relative to their respective baseline currents.
-
Expected Outcome: (S)-Ivabradine will show a significant, progressive inhibition of the HCN current. ent-Ivabradine and the vehicle control should show no significant inhibition beyond any minor current rundown.
-
Protocol 2: Fluorescence-Based Membrane Potential Assay
This protocol provides a higher-throughput method to assess HCN channel activity in a cell population by measuring changes in membrane potential. It is an indirect but powerful way to screen for functional channel blockers.
Objective: To demonstrate that (S)-Ivabradine, but not ent-Ivabradine, prevents the membrane potential changes associated with HCN channel opening.
Materials:
-
Cells: A cell line stably expressing an HCN isoform (e.g., CHO-hHCN1 or HEK293-hHCN4).
-
(S)-Ivabradine Hydrochloride and this compound: 10 mM stocks in DMSO.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological saline.
-
Membrane Potential-Sensitive Dye: E.g., FLIPR Membrane Potential Assay Kit or similar fluorescent dyes that report changes in membrane potential.
-
High-K⁺ Solution: Assay buffer where NaCl is replaced with an equimolar concentration of KCl to depolarize cells and close HCN channels.
-
Low-K⁺ Solution: Assay buffer with a physiological K⁺ concentration (e.g., 5.4 mM) to hyperpolarize cells and open HCN channels.
-
Microplate Reader: A fluorescence plate reader capable of kinetic reads (e.g., a FLIPR system).
Procedure:
-
Cell Plating: Seed the HCN-expressing cells into a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Incubation:
-
Prepare a compound plate with serial dilutions of (S)-Ivabradine, ent-Ivabradine, and a vehicle control in assay buffer.
-
Remove the dye solution and add the compound dilutions to the respective wells. Incubate for 15-30 minutes at room temperature.
-
-
Assay Measurement:
-
Place the cell plate into the microplate reader.
-
Establish a baseline fluorescence reading for several seconds.
-
Program the instrument to add the Low-K⁺ Solution to all wells simultaneously. This hyperpolarizing stimulus will open the HCN channels, causing an influx of Na⁺ and a subsequent depolarization, which is detected as a change in fluorescence.
-
Record the fluorescence signal kinetically for 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence upon addition of the Low-K⁺ solution reflects HCN channel activity.
-
In vehicle-treated wells, a robust fluorescence change is expected.
-
Calculate the dose-dependent inhibition of this fluorescence signal by (S)-Ivabradine.
-
Expected Outcome: (S)-Ivabradine will inhibit the fluorescence change in a dose-dependent manner, indicating a block of HCN channel function. ent-Ivabradine should have no significant effect on the fluorescence signal at equivalent concentrations.
-
Diagram: HCN Channel State and Ivabradine Blockade
This diagram illustrates the stereoselective interaction of Ivabradine enantiomers with the HCN channel pore.
Caption: (S)-Ivabradine selectively blocks the open HCN channel pore.
Conclusion and Best Practices
The use of this compound as a negative control is a powerful method to ensure the target specificity of (S)-Ivabradine in experimental systems. By demonstrating a lack of effect with the R-enantiomer, researchers can confidently attribute the observed pharmacological activity of the S-enantiomer to its specific interaction with HCN channels.
Key Takeaways for Experimental Design:
-
Always Include Three Groups: Vehicle, (S)-Ivabradine, and ent-Ivabradine.
-
Use Equimolar Concentrations: Ensure that the active compound and the negative control are tested at identical molar concentrations.
-
Be Aware of Off-Target Effects: Remember that ent-Ivabradine is not biologically inert. Its known effects on ventricular repolarization make it an unsuitable negative control for studies investigating the QT interval or related parameters.
-
Purity is Paramount: Ensure the stereochemical purity of both enantiomers to avoid cross-contamination that could confound results.
By adhering to these principles and employing rigorous experimental design, researchers can leverage the stereochemistry of ivabradine to produce robust, reliable, and highly specific data on the function and pharmacology of HCN channels.
References
- Bucchi, A., Baruscotti, M., & DiFrancesco, D. (2002). Current-dependent block of rabbit sino-atrial node I(f) channels by ivabradine. The Journal of general physiology, 120(1), 1–13.
- Bois, P., Bescond, J., Renaudon, B., & Lenfant, J. (1996). Mode of action of bradycardic agent, S 16257, on ionic currents of rabbit sinoatrial node cells. Journal of molecular and cellular cardiology, 28(4), 797-806.
- DiFrancesco, D., & Camm, A. J. (2004). Heart rate lowering by specific and selective I(f) current inhibition with ivabradine: a new therapeutic perspective in cardiovascular disease. Drugs, 64(16), 1757–1765.
-
Bucchi, A., Tognati, A., Milanesi, R., Baruscotti, M., & DiFrancesco, D. (2006). Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels. The Journal of physiology, 572(Pt 2), 335–346. [Link]
- Altomare, C., Bucchi, A., Camatini, E., Baruscotti, M., Viscomi, C., Moroni, A., & DiFrancesco, D. (2001). Integrated allosteric model of voltage gating of HCN channels. The Journal of general physiology, 117(6), 519–532.
-
Sartiani, L., Romanelli, M. N., & Mugelli, A. (2017). HCN Channels Modulators: The Need for Selectivity. Current topics in medicinal chemistry, 17(19), 2190–2203. [Link]
- BenchChem. (2025).
- Vasilyev, D. V., Shan, Q. J., Lee, Y. T., Soloveva, V., Nawoschik, S. P., Kaftan, E. J., Dunlop, J., Mayer, S. C., & Bowlby, M. R. (2009). A novel high-throughput screening assay for HCN channel blocker using membrane potential-sensitive dye and FLIPR. Journal of biomolecular screening, 14(9), 1119–1128.
- Melgari, D., Zhang, Y., El Harchi, A., Dempsey, C. E., & Hancox, J. C. (2015). hERG potassium channel blockade by the HCN channel inhibitor bradycardic agent ivabradine.
- Savelieva, I., & Camm, A. J. (2008). If inhibition with ivabradine: electrophysiological effects and safety. Drug safety, 31(2), 95–107.
-
Bucchi, A., Baruscotti, M., Nardini, M., Barbuti, A., Micheloni, S., Bolognesi, M., & DiFrancesco, D. (2013). Identification of the molecular site of ivabradine binding to HCN4 channels. PloS one, 8(1), e53132. [Link]
- Thollon, C., Bidouard, J. P., Cambarrat, C., Gautier, E., Jung, F., Schaeffer, P., & Vilaine, J. P. (1997). Stereoselective and voltage-dependent block of I(f) by S 16257 in rabbit sino-atrial node cells. Fundamental & clinical pharmacology, 11(1), 37-44.
-
Melgari, D., et al. (2015). hERG Potassium Channel Blockade by the HCN Channel Inhibitor Bradycardic Agent Ivabradine. Journal of the American Heart Association. [Link]
- European Medicines Agency. (2005).
- Thollon, C., et al. (1994). In vivo and in vitro electrophysiological effects of S 16257, a novel bradycardic agent. British Journal of Pharmacology.
-
Wikipedia. (n.d.). Ivabradine. [Link]
-
Drugs.com. (n.d.). Ivabradine. [Link]
-
College ter Beoordeling van Geneesmiddelen. (2017). Public Assessment Report: Ivabradine Synthon Hispania. [Link]
Sources
- 1. Ivabradine - Wikipedia [en.wikipedia.org]
- 2. Ivabradine: a selective If current inhibitor in the treatment of stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels | PLOS One [journals.plos.org]
- 6. Use-dependent inhibition of hHCN4 by ivabradine and relationship with reduction in pacemaker activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use-dependent inhibition of hHCN4 by ivabradine and relationship with reduction in pacemaker activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of Ivabradine and the Effect on Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The “Funny” Current (If) Inhibition by Ivabradine at Membrane Potentials Encompassing Spontaneous Depolarization in Pacemaker Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Probing Stereoselectivity and Pore Topology of HCN Channels using ent-Ivabradine Hydrochloride
[1]
Abstract & Introduction
The hyperpolarization-activated "funny" current (
While the marketed therapeutic is the S-enantiomer (S-16257), the R-enantiomer (ent-Ivabradine , R-16257) serves as a critical chemical probe for structural biology and electrophysiology.[1] By comparing the blocking kinetics and potency of ent-Ivabradine against the S-enantiomer, researchers can map the steric constraints of the intracellular channel vestibule.
This Application Note provides a rigorous workflow for using ent-Ivabradine Hydrochloride to probe the stereoselectivity of the HCN4 inner pore. It details reagent handling, patch-clamp protocols for "use-dependent" block, and data interpretation strategies.[1]
Mechanistic Principles
Ivabradine is an intracellular, open-channel blocker .[1] It does not bind to the outer pore; rather, it must cross the membrane (or be applied intracellularly) and enter the inner cavity when the channel activation gate is open (during hyperpolarization).
Key Mechanistic Features:
-
State-Dependence: Binding occurs primarily when the channel is in the Open state.[2][3]
-
Current-Dependence: The block is enhanced by depolarization ("kick-in") and relieved by strong hyperpolarization ("kick-out"), a phenomenon driven by the flow of ions and the position of the binding site within the electrical field.[3]
-
Stereoselectivity: The inner cavity of HCN4 is lined by specific residues (e.g., Y506, F509, I510 in hHCN4) that interact with the drug. Using ent-Ivabradine allows researchers to determine if these interactions are chirally distinct.[1]
Diagram 1: Mechanism of Action & Stereoselective Access
Caption: Schematic of state-dependent block. Ivabradine (S or ent) requires the open state to access the deep pore binding site. The affinity difference determines stereoselectivity.
Experimental Protocols
Protocol A: Reagent Preparation & Handling
Objective: Ensure stability and accurate concentration of the hydrochloride salt.
-
Stock Solution (10 mM):
-
Dissolve ent-Ivabradine HCl (MW ~505.05 g/mol ) in DMSO .
-
Note: Aqueous solubility is possible (~50 mg/mL), but DMSO stocks are preferred for long-term stability at -20°C.[1]
-
Critical: Avoid repeated freeze-thaw cycles. Aliquot into single-use volumes (e.g., 10-20 µL).
-
-
Working Solutions:
-
Dilute stock into the Extracellular Bath Solution immediately prior to recording.
-
Target concentrations for
determination: 30 nM, 100 nM, 300 nM, 1 µM, 3 µM, 10 µM . -
Control: Vehicle control (DMSO < 0.1%) must be run to ensure no solvent effect on channel kinetics.
-
Protocol B: Whole-Cell Patch Clamp Recording
System: Manual Patch Clamp or Automated Planar Patch Clamp (e.g., Nanion/Sophion). Cell Line: HEK293 or CHO cells stably expressing hHCN4 (or hHCN1 for comparison).
1. Solutions Composition
| Component | Extracellular (Bath) | Intracellular (Pipette) | Role |
| NaCl | 140 mM | 10 mM | Charge carrier |
| KCl | 5.4 mM | 130 mM | Sets |
| CaCl2 | 1.8 mM | - | Surface charge screening |
| MgCl2 | 1 mM | 1 mM | Cofactor |
| HEPES | 10 mM | 10 mM | pH Buffer (7.4 / 7.[1]2) |
| EGTA | - | 5 mM | Calcium chelation |
| ATP (Mg salt) | - | 2-4 mM | CRITICAL: Prevents run-down |
| GTP | - | 0.1 mM | Supports signaling |
| Glucose | 10 mM | - | Osmolarity |
2. Voltage Protocols
Step 1: Establishing Baseline (Control)
-
Holding Potential: -40 mV (Channels are closed).
-
Activation Pulse: Step to -100 mV for 2–3 seconds (Full activation).
-
Tail Current: Step back to -40 mV or +10 mV to measure deactivation tail.
-
Repeat: Every 10–15 seconds until current amplitude is stable (Run-down < 5% over 2 mins).
Step 2: Probing Use-Dependence ("The Train") [1]
-
Since Ivabradine blocks open channels, a single pulse is insufficient.
-
Protocol: Apply a train of hyperpolarizing pulses (e.g., -100 mV for 1s, repeated at 0.5 Hz) for 30–60 seconds.
-
Observation: In the presence of ent-Ivabradine, the current amplitude should decay exponentially with each pulse as the drug accumulates in the pore.
Step 3: Steady-State Dose Response
-
Perfusion: Apply ent-Ivabradine (Low to High concentration).[1]
-
Wait 3–5 minutes per concentration to reach equilibrium.
-
Execute the Activation Pulse protocol.
Data Analysis & Interpretation
Calculating Fractional Block
Calculate the fractional block (
Stereoselectivity Index (SI)
Fit the data to the Hill Equation to derive the
-
Interpretation:
-
SI ≈ 1: The binding pocket is non-stereoselective (flexible). The drug likely relies on hydrophobic interactions or pore occlusion rather than specific chiral residue docking.
-
SI > 10: High stereoselectivity. The binding pocket has strict steric constraints (likely involving residues Y506 or I510).
-
Literature Benchmark: For HCN4, the S-enantiomer is typically more potent, but the ent-form retains significant activity (
usually within 2-5 fold), suggesting a "loose" fit compared to receptor-ligand interactions.[1]
-
Use-Dependence Quantification
Plot normalized Current (
Workflow Visualization
Caption: Step-by-step workflow for electrophysiological characterization of ent-Ivabradine.
References
-
Bucchi, A., et al. (2002). "Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels." The Journal of Physiology.
-
Saponaro, A., et al. (2024). "Structural determinants of ivabradine block of the open pore of HCN4."[4] Proceedings of the National Academy of Sciences (PNAS).[4] [1][4]
- Thollon, C., et al. (1994). "Stereospecific inhibition of the hyperpolarization-activated current If in the sino-atrial node." Naunyn-Schmiedeberg's Archives of Pharmacology.
-
DiFrancesco, D. (2010). "The role of the funny current in pacemaker activity." Circulation Research. [1]
-
Tocris Bioscience. "Ivabradine hydrochloride Product Information."
Troubleshooting & Optimization
Technical Guide: Interpreting Unexpected Results with ent-Ivabradine Hydrochloride
Senior Scientist Note: ent-Ivabradine (the R-enantiomer of Ivabradine) is frequently utilized as a negative control or chiral probe in cardiac electrophysiology. However, it is not a "silent" molecule. Users often encounter unexpected channel blockade or off-target effects because they assume enantiomeric inactivity equates to physiological inertness. This guide addresses the specific pharmacological nuances of the R-isomer versus the active S-isomer (Ivabradine), particularly regarding hERG interference and voltage-dependent binding.
Core Troubleshooting: The "Active" Negative Control
Symptom: You are using ent-Ivabradine as a negative control in safety pharmacology assays, but you are observing significant channel inhibition or QT prolongation signals.
Root Cause 1: hERG Channel Promiscuity
Unlike the highly stereoselective binding pocket of the HCN4 channel (the primary target for the bradycardic effect), the hERG (
-
The Mechanism: Ivabradine (S-form) inhibits hERG currents (
) with an IC of approximately 2-3 µM, which is dangerously close to its IC for HCN channels. -
The ent-Anomaly: While ent-Ivabradine has significantly reduced affinity for HCN channels compared to the S-form, it often retains residual affinity for the hERG channel. If you test ent-Ivabradine at supratherapeutic concentrations (>10 µM) to prove "inactivity," you will likely block hERG, causing repolarization delays that mimic the active drug.
Root Cause 2: Residual Inhibition
ent-Ivabradine is a distomer, not a null-binder. It possesses a lower affinity for the intracellular vestibule of the HCN channel compared to the eutomer (S-Ivabradine), but it can still obstruct the pore at high concentrations.
-
Threshold Warning: At concentrations >10 µM, ent-Ivabradine may exert non-specific pore plugging, leading to a 10-20% reduction in
current, which can be statistically significant in high-sensitivity automated patch-clamp assays.
Resolution Protocol: Establishing a Valid Window
To distinguish true stereoselective effects from off-target toxicity, you must titrate your control range.
| Parameter | Recommended Range | Rationale |
| Test Concentration | 0.1 µM – 3.0 µM | Below the hERG IC |
| Voltage Protocol | -100 mV to -30 mV | Ensures channels are gated open (see Section 2). |
| Purity Check | Chiral HPLC > 99.5% | Even 1% S-form contamination affects results. |
Protocol-Dependent Efficacy: Why the Drug "Fails"
Symptom: You are applying Ivabradine (or comparing the ent-form) and observing zero inhibition of the
The Mechanism: State-Dependent Blockade
Ivabradine and its enantiomers are open-channel blockers . They require the HCN channel to be in the open state to access the binding site within the inner cavity. They act from the intracellular side and are "trapped" when the channel closes.
-
Common Error: Holding the cell at a resting potential where HCN channels are closed, or using a protocol with insufficient hyperpolarizing steps to open the channels.
-
Current Direction:
is an inward mixed cation current activated by hyperpolarization. If your protocol does not sufficiently hyperpolarize (e.g., only to -50 mV), the channel open probability ( ) is too low for the drug to bind.
Visualization: State-Dependent Binding Logic
Figure 1: State-dependent binding mechanism. Ivabradine requires the channel to transition to the Open state (green) via hyperpolarization to access the binding site.
Stability & Formulation Troubleshooting
Symptom: Inconsistent IC
Chemical Integrity
-
Hygroscopicity: Ivabradine HCl is hygroscopic. If the vial is left open, the powder absorbs water, altering the molecular weight basis for your molarity calculations.
-
Solubility: Soluble in water and saline, but solubility decreases in high-phosphate buffers due to common ion effects.
Preparation Protocol
-
Stock Solution: Dissolve in DMSO or molecular grade water to 10 mM. Store at -20°C in aliquots. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute to final concentration (e.g., 3 µM) in bath solution immediately prior to perfusion.
-
Light Sensitivity: Protect stock solutions from light to prevent potential photodegradation, although Ivabradine is relatively stable.
Diagnostic Decision Tree
Use this workflow when your ent-Ivabradine data contradicts expected negative control behavior.
Figure 2: Troubleshooting logic flow for anomalous electrophysiological data.
Summary of Pharmacological Constants
Refer to these values to benchmark your experimental data.
| Target Channel | Ivabradine (S-form) IC | ent-Ivabradine (R-form) Activity | Notes |
| HCN4 ( | ~1.5 – 3.0 µM | Low Affinity | R-form is the distomer; weak blocking may occur at high concentrations. |
| hERG ( | ~2.0 – 3.0 µM | Moderate Affinity | Warning: Stereoselectivity is poor at the hERG pore. R-form may block |
| Na | > 30 µM | Low Affinity | Generally considered safe/inactive at therapeutic doses. |
References
-
hERG and HCN Channel Blockade: Melgari, D., et al. (2015).[1][2] hERG potassium channel blockade by the HCN channel inhibitor bradycardic agent ivabradine.[2][3] Journal of the American Heart Association. Link
-
State-Dependent Inhibition: Bucchi, A., et al. (2002). Current-dependent block of rabbit sino-atrial node I(f) channels by ivabradine. Journal of General Physiology. Link
-
Stereoselectivity & Potency: European Medicines Agency (EMA). (2016). Assessment Report: Ivabradine JensonR. Link
-
Binding Site Characterization: Saponaro, A., et al. (2013). Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels. PLOS ONE. Link
Sources
- 1. hERG potassium channel blockade by the HCN channel inhibitor bradycardic agent ivabradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hERG potassium channel inhibition by ivabradine may contribute to QT prolongation and risk of torsades de pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Bradycardic Agent Ivabradine Acts as an Atypical Inhibitor of Voltage-Gated Sodium Channels [frontiersin.org]
Minimizing variability in experiments with ent-Ivabradine Hydrochloride
This guide serves as a specialized Technical Support Center for researchers working with ent-Ivabradine Hydrochloride (the R-enantiomer of the funny current inhibitor Ivabradine).
Unlike standard product sheets, this document focuses on minimizing experimental variability , a critical challenge given the compound’s use-dependent mechanism and hygroscopic nature.
Topic: Minimizing Experimental Variability & Troubleshooting Audience: Electrophysiologists, Pharmacologists, and Assay Developers
⚠️ Critical Directive: The "Inactive Control" Trap
Do not assume ent-Ivabradine is an inactive negative control.
Unlike many chiral pairs where the enantiomer is inert, ent-Ivabradine (R-Ivabradine) retains significant affinity for HCN channels. Literature indicates that both S-Ivabradine (clinical form) and R-Ivabradine block HCN channels with comparable potency (
-
Primary Use: Stereoselectivity studies, hERG liability comparison, and binding kinetics research.
-
Risk: Using ent-Ivabradine as a "zero-effect" control will lead to false negatives in binding assays and confusing data in functional assays.
Module 1: Reagent Integrity & Solubilization
Issue: Inconsistent
Protocol: Precision Solubilization
-
Equilibration: Allow the product vial to equilibrate to room temperature before opening to prevent condensation on the cold solid.
-
Weighing: Do not weigh small quantities (<5 mg) directly for stock solutions. The static error and moisture absorption are too high relative to the mass.
-
Recommendation: Dissolve the entire contents of the vial (e.g., 10 mg) into a master stock solution.
-
-
Solvent Choice:
-
Master Stock: DMSO (up to 20 mg/mL). Stable at -20°C for 3 months.
-
Working Solution: Saline/Tyrode’s buffer. Note: Aqueous solutions degrade faster. Prepare fresh daily.
-
Visualization: Solubilization Workflow
Caption: Workflow to eliminate weighing errors caused by hygroscopicity. Dissolving the full vial is the only way to guarantee molar accuracy.
Module 2: Electrophysiology (Patch Clamp) Optimization
Issue: Variable block potency or "washout" artifacts. Root Cause: Ivabradine is an Open Channel Blocker .[1] It requires the channel pore to be open to reach its binding site in the inner vestibule.
-
Variability Source: If your voltage protocol holds the cell at -40 mV (closed state) and only pulses briefly, the drug cannot access the binding site, resulting in an artificially high
.
The "Use-Dependent" Voltage Protocol
To minimize variability, you must drive the drug into the channel using a repetitive pulse train.
-
Baseline Stabilization: Establish stable
current (run-down is common; see FAQ). -
Drug Perfusion: Begin perfusion while running the pulse protocol.
-
Pulse Train:
-
Holding Potential: -35 mV (Channels Closed).
-
Test Pulse: Hyperpolarize to -100 mV for 2 seconds (Channels Open).
-
Frequency: 0.5 Hz to 1 Hz.
-
Duration: Continue pulsing for at least 3-5 minutes. Blockade will accumulate with every pulse.
-
Visualization: Mechanism of Action & Protocol Logic
Caption: Ivabradine requires the channel to open to block it. Static incubation without pulsing will fail to show efficacy.
Module 3: Data Interpretation & Specificity
Issue: Distinguishing
Comparative Potency Table
Use this table to design your concentration windows. Note the lack of a "safe" window between HCN and hERG for the enantiomer.
| Target Channel | ent-Ivabradine | S-Ivabradine | Notes |
| HCN4 (SA Node) | ~2.0 - 3.0 | ~2.0 | Equipotent. No stereoselectivity. |
| HCN1 (Retina/CNS) | ~4.0 - 5.0 | ~4.5 | Moderate selectivity over HCN4. |
| hERG ( | ~2.0 - 3.0 | ~2.0 - 3.0 | Warning: Overlaps with therapeutic target. |
| Nav1.5 ( | > 30 | > 30 | Safe window exists. |
Experimental Control Strategy:
To confirm the current inhibited is
-
Cesium (Cs+) Check: At the end of the experiment, apply 2 mM Cs+. This blocks
completely. If ent-Ivabradine blocked 50% of the current, and Cs+ blocks the remaining 50%, your isolation is good. -
Zatebradine Comparison: Use Zatebradine as a positive control for open-channel block kinetics if needed.
Troubleshooting FAQs
Q: My
-
Fix: Run a "Time-Matched Control" cell without drug. Calculate the rundown slope and subtract it from your drug-treated cells. Alternatively, use perforated patch configuration (Amphotericin B) to prevent washout of intracellular cAMP, which stabilizes the current.
Q: Can I use ent-Ivabradine to block HCN channels without affecting hERG?
A: No. The selectivity margin is non-existent.[2] You must use voltage protocols that isolate
Q: Why does washout take so long? A: Ivabradine is "trapped" in the pore when the channel closes. To wash it out, you must pulse the channel open repeatedly with drug-free solution. Static washing at holding potential is ineffective.
References
-
Bucchi, A., et al. (2006). Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels. The Journal of Physiology. Link
- Key Insight: Establishes the "open channel block" mechanism and use-dependence.
-
Melgari, D., et al. (2015).[1] hERG potassium channel blockade by the HCN channel inhibitor bradycardic agent ivabradine.[3] Journal of the American Heart Association. Link
- Key Insight: Demonstrates that Ivabradine blocks hERG with similar potency to HCN, warning against assuming selectivity.
-
Stieber, J., et al. (2006).[4] Bradycardic agents and their effect on HCN channels. Molecular Pharmacology.
- Key Insight: Confirms lack of significant stereoselectivity between enantiomers regarding HCN blockade.
-
Cayman Chemical. (n.d.). Ivabradine (hydrochloride) Product Information. Link
- Key Insight: Solubility data (DMSO vs.
Sources
- 1. Frontiers | The Hyperpolarization-Activated Cyclic-Nucleotide-Gated Channel Blocker Ivabradine Does Not Prevent Arrhythmias in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]
- 2. reference.medscape.com [reference.medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Electrophysiology Recordings with ent-Ivabradine Hydrochloride
Welcome to the technical support center for researchers utilizing ent-Ivabradine Hydrochloride in their electrophysiology experiments. This guide, presented in a question-and-answer format, is designed to proactively address common and complex challenges you may encounter. As Senior Application Scientists, we provide not just solutions, but the underlying rationale to empower your research decisions.
Frequently Asked Questions (FAQs)
General Understanding
Q1: What is the primary mechanism of action for this compound and how does it affect my recordings?
A1: this compound is the enantiomer of Ivabradine. Ivabradine primarily acts as a selective inhibitor of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, which are responsible for the "funny" current (If) in sinoatrial node cells.[1][2] This current is a key contributor to the diastolic depolarization phase of the cardiac action potential, and its inhibition leads to a slowing of the heart rate.[1][2][3]
In your electrophysiology recordings, particularly from cells expressing HCN channels (e.g., cardiomyocytes, some neurons), you should expect to see a reduction in the spontaneous firing rate upon application of this compound.[4] The degree of this effect will be concentration-dependent.
Caption: Mechanism of this compound Action.
Troubleshooting Guide
Issue 1: No observable effect on firing rate.
Q2: I've applied this compound, but I'm not seeing the expected decrease in spontaneous activity. What could be wrong?
A2: This is a common issue that can arise from several factors. Let's break down the potential causes and solutions:
-
Cell Type and HCN Channel Expression: The primary target of Ivabradine and its enantiomer are HCN channels.[1][2] If your cells do not express a sufficient density of these channels, you will not observe a significant effect.
-
Troubleshooting Steps:
-
Verify HCN Expression: Confirm through literature review, qPCR, or immunocytochemistry that your specific cell type or cell line expresses HCN channels.
-
Positive Control: Use a cell type known to have robust If currents (e.g., sinoatrial node cells, certain neuronal populations) as a positive control to validate your drug preparation and application method.
-
-
-
Drug Concentration and Potency: The potency of this compound may differ from that of Ivabradine. You may be using a sub-threshold concentration.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment, starting from a low concentration and incrementally increasing it. This will help determine the effective concentration for your specific experimental conditions.
-
Compare with Ivabradine: If possible, run a parallel experiment with Ivabradine to compare the potency of the two enantiomers.
-
-
-
Drug Stability and Preparation: this compound, like many compounds, can degrade if not stored or prepared correctly.
-
Troubleshooting Steps:
-
Fresh Stock Solutions: Prepare fresh stock solutions from powder for each experiment. While stock solutions in DMSO can often be stored at -20°C, it's best to verify stability for your specific experimental paradigm.[5]
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve the drug, e.g., DMSO) to ensure that the solvent itself is not causing any effects.[5]
-
pH of Final Solution: Ensure the pH of your final recording solution does not significantly change after adding the drug.
-
-
Caption: Troubleshooting Workflow for Lack of Drug Effect.
Issue 2: Unexpected changes in action potential waveform.
A3: While the primary target of Ivabradine is the HCN channel, at certain concentrations, it can exhibit off-target effects on other ion channels. It is plausible that this compound shares some of these characteristics.
-
hERG Potassium Channel Blockade: Studies have shown that Ivabradine can block the hERG (KCNH2) potassium channel, which is crucial for cardiac repolarization.[6] Inhibition of this channel can lead to a prolongation of the action potential duration (APD) and, in a clinical context, an increase in the QT interval.[6]
-
Troubleshooting Steps:
-
Analyze APD: Carefully measure the APD at different levels of repolarization (e.g., APD50, APD90) before and after drug application. A significant increase in APD90 is indicative of hERG channel block.
-
Voltage Clamp Experiments: To isolate the specific ionic current, perform voltage-clamp experiments to measure the hERG current (IKr) in the presence and absence of this compound.
-
-
-
Voltage-Gated Sodium Channel (Nav) Inhibition: There is evidence that Ivabradine can also inhibit voltage-gated sodium channels, particularly Nav1.5.[7] This can lead to a decrease in the maximum upstroke velocity (Vmax) of the action potential.[4][7]
-
Troubleshooting Steps:
-
Measure Vmax: Analyze the Vmax of the action potential upstroke. A concentration-dependent decrease suggests an effect on sodium channels.
-
Isolate Sodium Currents: Use voltage-clamp protocols to directly measure the effect of this compound on the inward sodium current.
-
-
| Potential Off-Target Effect | Electrophysiological Signature | Recommended Confirmatory Experiment |
| hERG Channel Blockade | Prolonged Action Potential Duration (APD90) | Voltage-clamp analysis of IKr |
| Nav Channel Blockade | Decreased Vmax of action potential upstroke | Voltage-clamp analysis of INa |
Issue 3: Recording instability or loss of seal after drug application.
Q4: My patch-clamp seal becomes unstable, or I lose the cell shortly after applying this compound. What could be the cause?
A4: Recording instability upon drug application can be frustrating. Here are some potential culprits and how to address them:
-
Solvent Effects: The vehicle used to dissolve this compound, often DMSO, can affect membrane integrity at higher concentrations.[5]
-
Troubleshooting Steps:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.1% in your recording solution.
-
Vehicle Control: Perfuse the cell with the vehicle alone at the same final concentration before applying the drug to see if the instability is caused by the solvent.
-
-
-
Perfusion System Artifacts: The act of switching solutions in your perfusion system can cause mechanical stress on the patched cell.
-
Troubleshooting Steps:
-
Optimize Perfusion Speed: Ensure your perfusion system has a gentle and consistent flow rate.
-
Sham Solution Change: Perform a "sham" solution change where you switch from your control solution to another reservoir of the same control solution to check for mechanical artifacts.
-
-
-
General Recording Noise: Sometimes, what appears as instability is an increase in recording noise.
-
Troubleshooting Steps:
-
Check Grounding: Ensure all components of your rig are properly grounded.
-
Isolate from Electrical Noise: Move power cords away from the headstage and turn off unnecessary electronic equipment in the vicinity. A Faraday cage is often necessary to shield the setup from external electrical noise.[8]
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated microbalance.
-
Dissolution: Dissolve the powder in high-purity DMSO to create a concentrated stock solution (e.g., 10-100 mM).[5] Ensure complete dissolution by gentle vortexing.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[5]
-
Working Dilutions: On the day of the experiment, thaw a single aliquot and prepare fresh serial dilutions in your extracellular recording solution to achieve the desired final concentrations.
Protocol 2: Voltage-Clamp Protocol to Assess hERG Channel Blockade
-
Cell Preparation: Use a cell line stably expressing hERG channels (e.g., HEK293-hERG) or primary cells with a known hERG current.
-
Pipette and Bath Solutions: Use appropriate intracellular and extracellular solutions to isolate the hERG current (IKr).
-
Voltage Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Depolarize the membrane to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize to -50 mV for 2 seconds. The characteristic "tail current" observed upon repolarization is the hERG current.
-
-
Data Acquisition:
-
Record the baseline tail current in the control extracellular solution.
-
Perfuse the cell with the desired concentration of this compound and record the tail current again after it reaches a steady state.
-
The percentage of current inhibition can be calculated by comparing the peak tail current amplitude before and after drug application.
-
References
-
Plexon. (2021, June 28). Causes of Noise in Electrophysiological Recordings. Retrieved from [Link]
-
Dr.Oracle. (2025, June 16). What are the effects of ivabradine on electrocardiogram (ECG)? Retrieved from [Link]
-
Dr.Oracle. (2025, April 28). What is the mechanism of action of Ivabradine (Ivabradine) in treating conditions such as tachycardia? Retrieved from [Link]
-
PubMed. (n.d.). Electrophysiological Effects of a Single Intravenous Administration of Ivabradine (S 16257) in Adult Patients With Normal Baseline Electrophysiology. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Effects of Ivabradine on Cardiac Electrophysiology in Dogs with Age-Related Atrial Fibrillation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, December 13). Ivabradine. In StatPearls. Retrieved from [Link]
-
AER Journal. (2020, February 11). Ivabradine and AF: Coincidence, Correlation or a New Treatment? Retrieved from [Link]
-
Frontiers. (n.d.). The Bradycardic Agent Ivabradine Acts as an Atypical Inhibitor of Voltage-Gated Sodium Channels. Retrieved from [Link]
-
PubMed. (2019, August). Clinical and Electrophysiological Correlates of Incessant Ivabradine-Sensitive Atrial Tachycardia. Retrieved from [Link]
-
PubMed. (2008). I f inhibition with ivabradine : electrophysiological effects and safety. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Heart rate reduction after ivabradine might be associated with reverse electrical remodeling in patients with cardiomyopathy and left bundle branch block. Retrieved from [Link]
-
National Institutes of Health. (2021, April 8). Long-Term Effects of Ivabradine on Cardiac Vagal Parasympathetic Function in Normal Rats. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrophysiological effects of ivabradine in dog and human cardiac preparations: Potential antiarrhythmic actions. Retrieved from [Link]
-
Cellular Physiology and Biochemistry. (n.d.). Pharmacological Profile of the Bradycardic Agent Ivabradine on Human Cardiac Ion Channels. Retrieved from [Link]
-
PubMed. (n.d.). Ivabradine prolongs phase 3 of cardiac repolarization and blocks the hERG1 (KCNH2) current over a concentration-range overlapping with that required to block HCN4. Retrieved from [Link]
Sources
- 1. droracle.ai [droracle.ai]
- 2. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Profile of the Bradycardic Agent Ivabradine on Human Cardiac Ion Channels | Cell Physiol Biochem [cellphysiolbiochem.com]
- 6. Ivabradine prolongs phase 3 of cardiac repolarization and blocks the hERG1 (KCNH2) current over a concentration-range overlapping with that required to block HCN4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Bradycardic Agent Ivabradine Acts as an Atypical Inhibitor of Voltage-Gated Sodium Channels [frontiersin.org]
- 8. plexon.com [plexon.com]
Technical Support Center: Analytical Optimization for ent-Ivabradine Hydrochloride
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Chiral Separation & Impurity Profiling of Ivabradine HCl Reference ID: IVB-OPT-2026
Executive Summary
Ivabradine Hydrochloride is a pure (S)-enantiomer used for heart rate management.[1] The presence of its (R)-enantiomer (ent-Ivabradine) is a Critical Quality Attribute (CQA) that must be strictly controlled (typically <0.15%). This guide addresses the specific challenges of separating the enantiomers of this basic, bicyclic amine, focusing on Polar Organic Mode (POM) chromatography as a superior alternative to traditional Normal Phase methods.
Module 1: Chiral Method Optimization (The Core Protocol)
User Question: I am struggling to separate ent-Ivabradine from the main peak using standard Chiralpak AD-H columns with Hexane/IPA. The resolution is unstable. What is the recommended alternative?
Scientist Response: While amylose-based columns (like AD-H) are standard, Ivabradine's secondary amine structure often leads to peak tailing and poor resolution in Normal Phase due to non-specific interactions. We recommend switching to a Cellulose-based column in Polar Organic Mode (POM) . This mode uses 100% polar organic solvents (methanol/acetonitrile) with basic additives, significantly improving solubility and mass transfer kinetics for basic drugs.
Optimized Protocol: Polar Organic Mode (POM)
| Parameter | Specification | Rationale (Causality) |
| Column | Lux Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)) | The chlorinated cellulose selector provides unique "p-p" interaction sites that enhance chiral recognition for the benzazepinone ring system of Ivabradine. |
| Dimensions | 250 x 4.6 mm, 5 µm | Sufficient length is required for the separation of the enantiomer from closely eluting process impurities. |
| Mobile Phase | Methanol : Acetonitrile (98 : 2 v/v) | Methanol promotes hydrogen bonding with the chiral selector. The small amount of ACN modifies the solvation shell to fine-tune selectivity. |
| Additive | 0.06% Diethylamine (DEA) | Critical: Ivabradine is a base. DEA masks residual silanols on the silica support, preventing peak tailing and sharpening the elution profile. |
| Flow Rate | 0.45 - 0.5 mL/min | Lower flow rates in POM enhance the interaction time with the chiral selector, crucial for resolving the trace ent-isomer. |
| Temperature | 12°C ± 2°C | Thermodynamic Control: Lower temperatures increase the enthalpy of adsorption difference ( |
| Detection | UV @ 285-286 nm | Matches the absorption maximum of the benzazepinone moiety. |
Self-Validation Step:
-
Inject a system suitability solution containing 0.15% ent-Ivabradine spiked into the API.
-
Pass Criteria: Resolution (
) > 2.0; Tailing Factor ( ) < 1.5 for the main peak.
Module 2: Troubleshooting Hub (Q&A)
Q1: My ent-Ivabradine peak is tailing severely, causing integration errors. How do I fix this?
-
Root Cause: Secondary ionic interactions between the protonated amine of Ivabradine and the acidic silanols of the stationary phase.
-
Correction:
-
Increase Additive: Raise DEA concentration from 0.05% to 0.1% (do not exceed 0.2% to avoid column damage).
-
Switch Additive: If DEA fails, try Ethylenediamine (EDA) .[2] EDA is bidentate and often more effective at shielding silanols for bulky amines.
-
Q2: I see a "ghost peak" eluting just after the main peak that interferes with the enantiomer. What is it?
-
Analysis: This is likely Dehydro-Ivabradine or an N-oxide impurity, not the enantiomer.
-
Differentiation:
-
ent-Ivabradine has the exact same UV spectrum as Ivabradine.
-
Dehydro-Ivabradine often shows a spectral shift. Use a Diode Array Detector (DAD) to compare peak purity spectra.
-
Action: If it is an achiral impurity, it should be controlled by your Reversed-Phase (C18) method, not the chiral method.
-
Q3: The retention times are drifting day-to-day. Is the column degrading?
-
Root Cause: In Polar Organic Mode, the "memory effect" of the solvent on the polysaccharide coating is strong.
-
Correction:
-
Dedicate the column only to this mobile phase.
-
Equilibration: POM requires longer equilibration than Normal Phase. Flush for at least 60 minutes at 0.5 mL/min before starting analysis.
-
Temperature: Ensure your column oven is actively cooling. Ambient fluctuations will cause drift because the separation is enthalpy-driven (see Module 1).
-
Module 3: Method Development Logic (Visualization)
The following decision tree outlines the logical pathway for selecting and optimizing the method for Ivabradine.
Caption: Decision logic for optimizing Ivabradine chiral separation, prioritizing Polar Organic Mode and temperature control.
Module 4: Achiral Impurity Profiling (Contextual)
While the chiral method isolates the ent-isomer, a separate Reversed-Phase (RP-HPLC) method is required for process impurities (e.g., Impurities I-XI).
Recommended Achiral Setup:
-
Column: Inertsil ODS-3V or Zorbax Phenyl (250 x 4.6 mm).
-
Mobile Phase: Gradient of Phosphate Buffer (pH 6.5) and Acetonitrile.[3][4][5][6]
-
Why: The phenyl column offers unique selectivity for the aromatic impurities (like the benzazepinone ring) through
interactions, which C18 columns might miss.
References
-
Ferencz, E., et al. (2019).[7][8] "Simultaneous determination of chiral and achiral impurities of ivabradine on a cellulose tris(3-chloro-4-methylphenylcarbamate) chiral column using polar organic mode." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Maheshwari, S., et al. (2010). "Quantitative Determination and Validation of Ivabradine HCL by Stability Indicating RP-HPLC Method." E-Journal of Chemistry. Link
-
Chiral Technologies. (2020).[9] "Chiralpak Immobilized Columns: Mobile Phase Modifiers & Additives." ChiralTech Application Guide. Link
-
ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link
Sources
- 1. Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine [mdpi.com]
- 2. chiraltech.com [chiraltech.com]
- 3. ijapbjournal.com [ijapbjournal.com]
- 4. akjournals.com [akjournals.com]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. researchgate.net [researchgate.net]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Enantiomeric purity analysis of Ivabradine Hydrochloride samples
Enantiomeric Purity Analysis of Ivabradine Hydrochloride: A Comparative Technical Guide
Executive Summary: The Chirality Challenge
Ivabradine Hydrochloride, a selective
Regulatory frameworks (ICH Q3A/Q3B) demand rigorous control of the R-isomer, typically requiring limits
Scientific Foundation: Mechanism of Separation
The separation of Ivabradine enantiomers relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector.
-
In HPLC (Polysaccharide Phases): The supramolecular structure of the cellulose derivative (e.g., Cellulose tris(3-chloro-4-methylphenylcarbamate)) creates chiral cavities. The S- and R-isomers interact differently via hydrogen bonding,
interactions, and dipole-dipole stacking within these cavities. -
In CE (Cyclodextrins): Sulfated cyclodextrins (specifically
-CD) are used as mobile chiral selectors. The anionic sulfate groups provide counter-migration capability (electroosmotic flow vs. electrophoretic mobility), while the hydrophobic cavity size-selectively accommodates the Ivabradine bicyclic system.
Decision Framework for Method Selection
The following decision tree illustrates the logical selection process based on laboratory resources and analytical goals.
Figure 1: Strategic decision tree for selecting between Polar Organic Mode HPLC and Capillary Electrophoresis based on analytical requirements.
Method A: Polar Organic Mode (POM) HPLC
Status: The "Gold Standard" for comprehensive purity profiling.
Rationale: Traditional Normal Phase (Hexane/IPA) often fails to resolve the dehydro-S-ivabradine impurity from the R-isomer. The Polar Organic Mode uses 100% organic polar solvents (Methanol/Acetonitrile) with a polysaccharide column, enhancing solubility and altering the solvation shell of the chiral selector to improve selectivity (
Protocol Specifications
-
Column: Lux Cellulose-2 (Phenomenex) or equivalent (Cellulose tris(3-chloro-4-methylphenylcarbamate)).
-
Dimensions: 250 x 4.6 mm, 5
m particle size.[2] -
Mobile Phase: Methanol : Acetonitrile : Diethylamine (98 : 2 : 0.1 v/v/v).
-
Flow Rate: 0.45 mL/min.
-
Temperature: 12°C (Critical Control Point).
-
Detection: UV @ 286 nm.
Step-by-Step Workflow
-
System Pre-conditioning: Flush the column with 100% Methanol for 30 minutes. Equilibrate with Mobile Phase at 12°C for at least 60 minutes. Note: The low temperature significantly enhances resolution (
) by reducing the entropy term of the van't Hoff equation. -
Sample Preparation: Dissolve Ivabradine HCl sample in pure Methanol to a concentration of 1.0 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.
-
Injection: Inject 5-10
L. -
Elution Order:
Method B: Capillary Electrophoresis (CE)
Status: The High-Efficiency "Green" Alternative.
Rationale: CE offers superior peak efficiency (N > 100,000) and consumes microliters of solvent. The use of Sulfated-
Protocol Specifications
-
Capillary: Fused silica, 50 cm effective length x 50
m ID. -
Background Electrolyte (BGE): 50 mM Formate Buffer (pH 2.0).
-
Chiral Selector: 4 mM Sulfated-
-Cyclodextrin.[6] -
Additive: 5 mM Tetrabutylammonium-L-aspartate (Chiral Ionic Liquid - acts as a co-selector).
-
Voltage: 20-25 kV (Reverse Polarity if using high EOF suppression, though standard polarity is common at pH 2.0).
-
Temperature: 25°C.
Step-by-Step Workflow
-
Capillary Conditioning: Rinse with 0.1 M NaOH (5 min), Water (2 min), and BGE (5 min) between runs.
-
Sample Loading: Hydrodynamic injection (50 mbar for 5 seconds).
-
Separation: Apply voltage.[7] The sulfated-CD is negatively charged and migrates toward the anode, while the protonated Ivabradine (basic drug) migrates toward the cathode. This counter-current mobility maximizes the interaction window.
-
Detection: UV @ 286 nm (or 210 nm for higher sensitivity).
Comparative Performance Analysis
The following table synthesizes experimental data comparing the two methodologies.
| Parameter | Method A: POM HPLC | Method B: CE (Sulfated- |
| Resolution ( | > 3.5 (Robust) | ~ 2.7 (High Efficiency) |
| Analysis Time | 15 - 20 minutes | < 6 minutes |
| LOD (R-isomer) | 0.05% (0.5 | ~0.1% (Depends on injection) |
| Solvent Consumption | ~10 mL per run | < 1 mL per day |
| Robustness | High (Standard QC friendly) | Moderate (Sensitive to pH/Temp) |
| Selectivity | Resolves chiral + achiral impurities | Primarily chiral resolution |
Mechanistic Pathway of Separation
The diagram below details the specific molecular interactions driving the separation in Method A (HPLC).
Figure 2: Separation mechanism on Lux Cellulose-2 in Polar Organic Mode. The S-isomer (Active) forms a more stable complex with the stationary phase, resulting in longer retention, allowing the R-isomer impurity to elute first for easier quantification.
Troubleshooting & Senior Scientist Insights
1. Temperature Sensitivity in HPLC: Do not overlook the column oven temperature. In Polar Organic Mode, the separation is often entropy-driven. Increasing the temperature from 12°C to 25°C can cause the peaks to merge (co-elute). Strictly control temperature at 12°C ± 1°C.
2. The Role of Diethylamine (DEA): Ivabradine is a base. Without DEA (0.1%) in the mobile phase, you will observe severe peak tailing due to interaction with residual silanol groups on the silica support. If tailing persists, ensure your DEA is fresh; oxidized amines lose their masking ability.
3. CE Buffer pH: In the CE method, the pH of 2.0 is critical. It ensures Ivabradine is fully protonated (positively charged) while the sulfated-CD remains anionic. A shift to pH 3.0 can alter the electroosmotic flow (EOF) significantly, ruining the resolution.
References
-
Simultaneous determination of chiral and achiral impurities of ivabradine on a cellulose tris(3-chloro-4-methylphenylcarbamate) chiral column using polar organic mode. Journal of Pharmaceutical and Biomedical Analysis, 2020.[8]
-
Enantiomeric separation of ivabradine by cyclodextrin-electrokinetic chromatography. Microchemical Journal, 2019. (Note: Contextual validation via similar method descriptions in search results).
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation.
-
Chiral Separations - Phenomenex Guide. Phenomenex Technical Resources.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chiraltech.com [chiraltech.com]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 6. Enantiomeric separation of ivabradine by cyclodextrin-electrokinetic chromatography. Effect of amino acid chiral ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of chiral and achiral impurities of ivabradine on a cellulose tris(3-chloro-4-methylphenylcarbamate) chiral column using polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro ADME Properties of S-Ivabradine and its Enantiomer, ent-Ivabradine
Introduction: The Significance of Stereochemistry in Ivabradine's Profile
Ivabradine is a heart rate-lowering agent prescribed for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1][2] Its therapeutic effect stems from the selective and specific inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which is responsible for the cardiac pacemaker "funny" current (If).[3][4] By blocking this channel, ivabradine prolongs diastolic depolarization, slows the firing rate in the sinoatrial node, and ultimately reduces heart rate without impacting myocardial contractility or ventricular repolarization.[4][5]
The marketed formulation of ivabradine is the pure S-enantiomer, also referred to as S-Ivabradine.[1][6] In drug development, the stereochemical configuration of a molecule is of paramount importance. Enantiomers, being non-superimposable mirror images, can interact differently with the chiral environment of the body, including metabolic enzymes, transporters, and plasma proteins. This can lead to significant variations in their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. While one enantiomer (the eutomer) may be responsible for the therapeutic activity, the other (the distomer) could be inactive, possess different activity, or contribute to toxicity.
This guide provides a detailed examination of the known in vitro ADME properties of the clinically utilized S-Ivabradine. It further highlights the scientific rationale for characterizing the corresponding properties of its mirror image, ent-Ivabradine (the R-enantiomer), presenting a case for comprehensive stereoselective analysis in preclinical drug development. While extensive data exists for S-Ivabradine, direct comparative data for ent-Ivabradine is not widely available in the public domain, representing a critical data gap.
Part 1: The Characterized In Vitro ADME Profile of S-Ivabradine
The following sections detail the key in vitro ADME characteristics of S-Ivabradine, supported by established experimental protocols.
Metabolic Stability
Metabolic stability, the susceptibility of a compound to biotransformation, is a critical parameter for predicting its in vivo half-life and oral bioavailability.[7] S-Ivabradine is known to be extensively metabolized by the liver and gut, which contributes to its moderate absolute bioavailability of approximately 40% after oral administration due to a significant first-pass effect.[1][5][8]
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay determines the rate of disappearance of a compound when incubated with HLM, a subcellular fraction containing a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes.[9]
Methodology:
-
Preparation: A reaction mixture is prepared in a microcentrifuge tube containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL protein concentration), and S-Ivabradine (e.g., 1 µM final concentration).
-
Pre-incubation: The mixture is pre-incubated at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system (cofactor required for CYP enzyme activity). A parallel incubation without the NADPH system serves as a negative control.
-
Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of S-Ivabradine.
-
Data Calculation: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t1/2) and intrinsic clearance (CLint) are then calculated from the slope of the natural logarithm of the concentration versus time plot.[10]
Cytochrome P450 (CYP) Interaction
Understanding a compound's interaction with CYP enzymes is crucial for predicting drug-drug interactions (DDIs). S-Ivabradine is primarily metabolized by CYP3A4.[1][5][11] Its major active metabolite, N-desmethyl ivabradine (S-18982), is also a substrate for CYP3A4.[12][13] Importantly, S-Ivabradine is considered a weak inhibitor of CYP3A4 and does not significantly induce or inhibit other major CYP isoforms at clinically relevant concentrations, suggesting a low potential for perpetrating DDIs.[11][14]
Experimental Protocol: In Vitro CYP3A4 Inhibition Assay (Fluorogenic Probe)
This assay evaluates the potential of a test compound to inhibit the activity of a specific CYP enzyme by measuring its effect on the metabolism of a probe substrate that generates a fluorescent product.
Methodology:
-
Preparation: A reaction mixture is prepared containing phosphate buffer (pH 7.4), recombinant human CYP3A4 enzyme, and a fluorogenic probe substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC).
-
Inhibitor Addition: S-Ivabradine is added at various concentrations to different wells. A control group contains no inhibitor.
-
Initiation: The reaction is initiated by adding an NADPH-regenerating system.
-
Incubation: The plate is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Termination: The reaction is stopped by adding a quenching solution (e.g., acetonitrile).
-
Detection: The fluorescence of the metabolized product is measured using a plate reader.
-
Data Analysis: The rate of fluorescence formation is compared between the wells with and without S-Ivabradine. The concentration of S-Ivabradine that causes 50% inhibition (IC50) is calculated from the dose-response curve.
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins like albumin affects its distribution and availability to reach its therapeutic target. According to the free drug hypothesis, only the unbound fraction is pharmacologically active.[10] S-Ivabradine is approximately 70% bound to plasma proteins.[1][5][11][13]
Experimental Protocol: Equilibrium Dialysis
Equilibrium dialysis is the gold standard method for determining the extent of plasma protein binding.
Methodology:
-
Apparatus Setup: A dialysis unit consists of two chambers separated by a semi-permeable membrane that allows small molecules (like the drug) to pass through but retains large proteins.
-
Loading: One chamber is loaded with plasma, and the other with a protein-free buffer. S-Ivabradine is added to the plasma chamber.
-
Equilibration: The unit is sealed and incubated at 37°C with gentle shaking for a sufficient period (e.g., 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.
-
Sampling: After incubation, samples are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of S-Ivabradine in both samples is quantified by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the concentration in the plasma chamber.
Permeability
Permeability across biological membranes is a key determinant of oral absorption. While direct in vitro permeability data for S-Ivabradine is not detailed in the provided literature, its rapid absorption and physicochemical properties (LogD at pH 7.4 is 0.95) suggest it has good membrane permeability.[5][12]
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that serves as an excellent in vitro model of the intestinal barrier.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto a microporous membrane of a Transwell® insert and cultured for ~21 days to form a confluent, differentiated monolayer.
-
Transport Study (A-to-B): The test compound (S-Ivabradine) is added to the apical (A) side, simulating the intestinal lumen. Samples are taken from the basolateral (B) side, simulating the bloodstream, over time (e.g., up to 2 hours).
-
Transport Study (B-to-A): In a separate well, the compound is added to the basolateral side, and samples are taken from the apical side to assess active efflux.
-
Analysis: The concentration of S-Ivabradine in the collected samples is determined by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp, B-A / Papp, A-B) greater than 2 suggests the compound is a substrate of an efflux transporter (e.g., P-glycoprotein).
Part 2: The Data Gap: ent-Ivabradine and the Rationale for Stereoselective Profiling
A thorough review of the scientific literature reveals a conspicuous absence of direct, comparative in vitro ADME data for ent-Ivabradine. While the marketed drug is stereochemically pure and stable in vivo (no conversion from S- to R-enantiomer is observed), the ADME properties of the R-enantiomer remain uncharacterized.[6]
This represents a significant gap. It is a well-established principle in pharmacology that enantiomers can exhibit different pharmacokinetic behaviors.[7][15] For instance, the active site of a CYP enzyme is a chiral environment. The "fit" of one enantiomer may be more favorable than the other, leading to stereoselective metabolism, where one enantiomer is cleared more rapidly than the other.[15] Similarly, interactions with plasma proteins and membrane transporters can be enantiospecific.
A comprehensive understanding of ent-Ivabradine's ADME profile is essential for several reasons:
-
Complete Safety Profile: To ensure that the R-enantiomer does not form unique metabolites that could have off-target activity or toxicity.
-
Regulatory Rigor: To provide a complete data package that fully characterizes the drug substance and any potential impurities, including the inactive enantiomer.
-
Mechanistic Understanding: To fully comprehend the structure-activity and structure-property relationships of the ivabradine scaffold.
Conducting the in vitro ADME assays described in Part 1 for ent-Ivabradine and comparing the results head-to-head with S-Ivabradine would be a scientifically prudent step to close this knowledge gap.
Summary and Future Directions
S-Ivabradine, the active enantiomer of ivabradine, has a well-defined in vitro ADME profile characterized by extensive CYP3A4-mediated metabolism, low DDI potential, and moderate plasma protein binding. The table below summarizes these key properties.
| ADME Parameter | S-Ivabradine Property | Supporting Evidence |
| Metabolism | Extensively metabolized, primarily by CYP3A4.[1][5][11][12] | High first-pass effect; ~40% bioavailability.[1][5] |
| CYP Interaction | Substrate of CYP3A4; weak inhibitor. Not an inducer.[1][11][14] | Low risk of perpetrating DDIs. |
| Plasma Protein Binding | ~70% bound.[1][5][11][13] | Moderate free fraction available for activity. |
| Permeability | Inferred to be high. | Rapid absorption post-oral administration.[1][5] |
The primary future direction should be the direct, comparative in vitro evaluation of ent-Ivabradine against S-Ivabradine. Such studies, employing the standardized protocols outlined in this guide, would provide invaluable data to complete the pharmacological dossier of ivabradine, reinforcing its safety and efficacy profile and serving as a best-practice example for the preclinical development of chiral drug candidates.
References
-
Corlentor, INN-Ivabradine - EMA. Available from: [Link]
-
Ivadradine - PMC - NIH. Available from: [Link]
-
206143Orig1s000 - accessdata.fda.gov. Available from: [Link]
-
Ivabradine - StatPearls - NCBI Bookshelf. Available from: [Link]
-
Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC. Available from: [Link]
-
Selective and Specific Inhibition of If with Ivabradine for the Treatment of Coronary Artery Disease or Heart Failure - PMC. Available from: [Link]
-
Pharmacology of Ivabradine ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects - YouTube. Available from: [Link]
-
Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC. Available from: [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. Available from: [Link]
-
Pharmacology of Ivabradine and the Effect on Chronic Heart Failure | Bentham Science. Available from: [Link]
-
Ivabradine | C27H36N2O5 | CID 132999 - PubChem - NIH. Available from: [Link]
-
Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - NIH. Available from: [Link]
-
IVABRADINE SYNTHESIS PROCEDURE AND / OR ITS HYDROGEN AMINO DERIVATIVE AND ITS ADDITION SALTS TO A PHARMACEUTICALLY ACCEPTABLE AND INTERMEDIARY SYNTHESIS ACID. - Patent AR-075977-A1 - PubChem. Available from: [Link]
- EP2566850B1 - Industrial process for the synthesis of ivabradine hydrobromide salt - Google Patents.
-
Metabolic stability studies in mouse, rat, and human microsomes.... - ResearchGate. Available from: [Link]
-
Enantiospecific effects of chiral drugs on cytochrome P450 inhibition in vitro - PubMed. Available from: [Link]
-
Literature - CYP3A4 + ivabradine - ClinPGx. Available from: [Link]
-
Ivabradine: An Intelligent Drug for the Treatment of Ischemic Heart Disease - MDPI. Available from: [Link]
-
Ivabradine JensonR - European Medicines Agency (EMA). Available from: [Link]
-
P280 Concomitant use of ivabradine and cyp3a4 inhibitors in critical cardiac patients | Request PDF - ResearchGate. Available from: [Link]
-
Metabolic stability of selected compounds in human liver microsomes.... - ResearchGate. Available from: [Link]
-
Metabolic Stability In Drug Metabolism: IVIVE Models - Pharmaron. Available from: [Link]
-
Cytotoxicity assay of ivabradine (drug solution and lyophilized... - ResearchGate. Available from: [Link]
-
I f inhibition with ivabradine : electrophysiological effects and safety - PubMed. Available from: [Link]
-
Pharmacokinetics changes of ivabradine and N-desmethylivabradine after oral administration with puerarin in rats - Semantic Scholar. Available from: [Link]
-
In vitro and in vivo Evaluation of Ivabradine Loaded Microsphres Prepared by Multiple Emulsion Solvent Evaporation Method. Available from: [Link]
-
Identification of the molecular site of ivabradine binding to HCN4 channels - PubMed. Available from: [Link]
-
A Supramolecular Approach to Structure-Based Design with A Focus on Synthons Hierarchy in Ornithine-Derived Ligands: Review, Synthesis, Experimental and in Silico Studies - MDPI. Available from: [Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI. Available from: [Link]
Sources
- 1. assets.hpra.ie [assets.hpra.ie]
- 2. ema.europa.eu [ema.europa.eu]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Ivabradine | C27H36N2O5 | CID 132999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Ivadradine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Selective and Specific Inhibition of If with Ivabradine for the Treatment of Coronary Artery Disease or Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantiospecific effects of chiral drugs on cytochrome P450 inhibition in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Target Engagement of ent-Ivabradine Hydrochloride
Executive Summary: The Stereochemical Paradox
In the development of funny current (
Validating the target engagement of ent-Ivabradine is not simply a matter of proving it blocks HCN4; it requires a comparative pharmacological assessment to distinguish its activity from the S-enantiomer and non-selective blockers like ZD7288. This guide outlines the rigorous electrophysiological protocols required to validate ent-Ivabradine’s mechanism of action (open-channel block), quantify its use-dependence, and map its selectivity window.
Mechanistic Context & Signaling Pathways
To validate engagement, one must understand the specific binding mode. Ivabradine and its enantiomer are intracellular open-channel blockers . They do not compete directly with cAMP but obstruct the pore when the channel opens upon hyperpolarization.
Figure 1: Mechanism of Action (HCN4 Blockade)
The following diagram illustrates the "current-dependent" block mechanism, where the drug requires ion flow to access the deep pore binding site.
Caption: ent-Ivabradine acts as an open-channel blocker, requiring channel activation (hyperpolarization) and inward current flow to reach its binding site within the pore cavity.[1][2][3][4][5][6][7][8][9]
Comparative Analysis: Performance vs. Alternatives
When validating ent-Ivabradine, it must be benchmarked against the clinical standard (S-Ivabradine) and the research tool ZD7288.
Table 1: Comparative Pharmacological Profile
| Feature | ent-Ivabradine (R-form) | S-Ivabradine (Clinical) | ZD7288 (Pan-blocker) |
| Primary Target | HCN4 / HCN1 | HCN4 / HCN1 | HCN1-4 (Non-selective) |
| Mechanism | Open-channel block (Intracellular) | Open-channel block (Intracellular) | Pore blocker (trapped in closed state) |
| Use-Dependence | High (Requires repetitive pulsing) | High (Requires repetitive pulsing) | Low (Blocks effectively at rest) |
| HCN Potency ( | ~2.0 - 5.0 µM (Context dependent) | ~1.5 - 3.0 µM | ~0.5 - 1.0 µM |
| Selectivity ( | Poor (Significant hERG/ | High (Wide safety margin) | Moderate |
| Reversibility | Slow washout (trapped) | Slow washout | Very slow / Irreversible |
Key Insight for Researchers:
Do not assume ent-Ivabradine is inactive. Literature suggests the HCN-blocking potency is comparable to the S-enantiomer [1]. The differentiation lies in the safety margin . Validation experiments must therefore include a counter-screen against
Experimental Protocols for Validation
To rigorously validate target engagement, you must utilize a Whole-Cell Patch Clamp assay. Simple binding assays (e.g., radioligand displacement) are insufficient because they fail to capture the state-dependence (open vs. closed) of the drug.
Protocol A: Functional Target Engagement (HCN4)
Objective: Confirm current-dependent blockade of
System:
-
Cell Line: CHO or HEK293 stably expressing hHCN4.
-
Platform: Automated Patch Clamp (e.g., QPatch/SyncroPatch) or Manual Rig.
-
Internal Solution: K-Aspartate based (130 mM) + 5 mM ATP.
-
External Solution: Tyrode’s solution (ensure 30-40 mM
to enhance amplitude).
Workflow Steps:
-
Giga-seal Formation: Obtain seal >1 GΩ and break-in to whole-cell configuration.
-
Control Phase: Apply voltage steps from -40 mV (holding) to -120 mV (test) for 2 seconds to elicit full activation. Repeat every 10 seconds.
-
Drug Application: Perfusion of ent-Ivabradine (start at 3 µM).
-
The "Pulse Train" (Crucial Step):
-
Why? Ivabradine block is use-dependent.[2][4][10] It requires open channels to bind.[4][5]
-
Action: Apply a train of hyperpolarizing pulses (0.5 Hz) for 3–5 minutes.
-
Observation: You should observe a progressive "run-down" of the current amplitude with each pulse, stabilizing at a blocked steady state.
-
-
Washout: Attempt washout. Note that recovery is extremely slow due to the "trapped" nature of the drug in the pore.
Protocol B: Selectivity Counter-Screen (hERG)
Objective: Distinguish ent-Ivabradine from S-Ivabradine.
-
Method: Standard hERG voltage clamp protocol (depolarize to +40 mV, repolarize to -50 mV to measure tail current).
-
Validation Criteria: ent-Ivabradine typically exhibits a significantly lower
(higher potency) against hERG compared to S-Ivabradine [1]. A "clean" HCN blocker should show >30-fold selectivity window; ent-Ivabradine often fails this metric.
Validation Workflow Visualization
The following diagram outlines the logical decision tree for validating the compound's activity and classifying it correctly.
Caption: Validation logic flow. Note that 'Use-Dependence' is the critical filter distinguishing Ivabradine-class compounds from tonic blockers like ZD7288.
Data Interpretation & Troubleshooting
Interpreting the "Current-Dependent" Block
When analyzing your patch-clamp data, look for the "Kick-in" effect .[1]
-
Observation: Upon the very first hyperpolarizing pulse after drug application, you may see minimal block. The block develops during the pulse or over subsequent pulses.[4]
-
Causality: This confirms the drug is entering from the intracellular side and requires the pore to be conductive to reach its binding site [2]. If you see immediate, full block at the first pulse (tonic block), your compound may be degrading or behaving like ZD7288 (which can block closed channels).
Troubleshooting Potency Discrepancies
If your
-
Voltage Protocol: Did you hyperpolarize enough? Ivabradine block is voltage-dependent; less block occurs at extremely negative potentials due to electrostatic repulsion, but the channel must be open. The sweet spot is often -100 mV.
-
Incubation Time: Because the drug acts intracellularly but is applied extracellularly in most high-throughput screens, it must cross the membrane. Ensure at least 3–5 minutes of pre-incubation before running the pulse train.
References
-
HCN Channels Modulators: The Need for Selectivity. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Establishes that while HCN blocking may lack enantioselectivity, the S-form is distinguished by its lack of activity on Kv currents compared to the R-form (ent-Ivabradine).[3]
-
Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels. Source: The Journal of Physiology (via NIH) URL:[Link] Relevance: Defines the "open-channel" and "current-dependent" blocking mechanism specific to Ivabradine, distinguishing it from ZD7288.
-
Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels. Source: PLOS ONE URL:[Link] Relevance: Provides the structural basis for the binding site in the inner cavity, supporting the requirement for channel opening in the validation protocol.
Sources
- 1. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Hyperpolarization-Activated Cyclic-Nucleotide-Gated Channel Blocker Ivabradine Does Not Prevent Arrhythmias in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]
- 3. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of drug binding within the HCN1 channel pore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. Structural determinants of ivabradine block of the open pore of HCN4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by ivabradine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels | PLOS One [journals.plos.org]
- 10. Use-dependent inhibition of hHCN4 by ivabradine and relationship with reduction in pacemaker activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Profiling: ent-Ivabradine (R-Enantiomer) vs. Active S-Ivabradine and Established Bradycardic Agents
Executive Summary: The Stereochemical Imperative
In the development of bradycardic agents, stereochemistry is not merely a structural detail—it is the determinant of efficacy. Ivabradine , the first-in-class selective
ent-Ivabradine Hydrochloride (the R-enantiomer, CAS 148849-68-7) serves a critical role in research and development not as a therapeutic candidate, but as a chemically distinct reference standard . It is utilized to benchmark stereoselectivity, validate chiral purity methods, and act as a negative control in mechanistic ion channel studies.
This guide objectively benchmarks ent-Ivabradine against the active S-Ivabradine and traditional non-selective agents (Beta-blockers, Calcium Channel Blockers), providing experimental protocols to validate these differences.
Mechanistic Benchmarking: Inhibition vs. Off-Target Effects
To understand the performance gap between ent-Ivabradine and established agents, one must visualize the site of action. Ivabradine functions by entering the intracellular side of the HCN4 channel pore.[1]
The "Use-Dependence" Mechanism
Unlike Beta-blockers (which act on upstream cAMP signaling) or Calcium channel blockers (which affect the L-type channel), Ivabradine blocks the open state of the HCN channel.[2]
-
S-Ivabradine: Exhibits high affinity for the inner vestibule of the HCN4 pore (interacting with residues Y506, F509, I510).
-
ent-Ivabradine (R-form): Due to steric mismatch, the R-enantiomer exhibits significantly reduced binding affinity, often >100-fold lower than the S-form. This makes it an ideal tool for proving that a biological effect is specifically due to
blockade rather than non-specific physicochemical interactions.
Visualization: Signal Transduction & Drug Targets
Figure 1: Comparative Mechanism of Action. Note that S-Ivabradine selectively targets the HCN4 channel without affecting the cAMP-contractility pathway, whereas Beta-blockers suppress both. ent-Ivabradine shows weak interaction.
Comparative Performance Data
The following table synthesizes data from patch-clamp studies and hemodynamic profiling.
Table 1: Pharmacological Profile of Bradycardic Agents
| Feature | S-Ivabradine (Active) | ent-Ivabradine (R-Isomer) | Atenolol (Beta-Blocker) | Verapamil (Ca-Blocker) |
| Primary Target | HCN4 Channel ( | HCN4 (Weak Affinity) | L-Type | |
| ~2.0 | >100 | N/A | N/A | |
| Heart Rate Reduction | High (Dose-dependent) | Negligible | High | Moderate |
| Inotropy ( | Neutral (Preserved) | Neutral | Negative (Reduced) | Negative (Reduced) |
| Coronary Dilation | Maintained | Maintained | Reduced (via time) | Increased |
| Stereoselectivity | High (Eutomer) | Low (Distomer) | Low (Racemate often used) | High (S is active) |
Analytic Insight: The massive differential in
between the S- and R-forms (ent-Ivabradine) confirms that the HCN4 binding pocket is highly stereospecific. In QC workflows, the presence of ent-Ivabradine as an impurity must be strictly limited (typically <0.5%) to ensure consistent dosing potency.
Experimental Protocol: Validating Stereoselectivity via Patch Clamp
To confirm the identity and potency of ent-Ivabradine versus the active pharmaceutical ingredient (API), a Whole-Cell Patch Clamp assay is the gold standard. This protocol isolates the
Reagents & Setup
-
Cell Line: HEK293 cells stably expressing hHCN4 or isolated rabbit Sinoatrial Node (SAN) cells.
-
Internal Solution (Pipette): 10 mM NaCl, 130 mM KCl, 1 mM MgCl2, 0.5 mM EGTA, 5 mM HEPES, 2 mM Mg-ATP (pH 7.2).
-
External Solution (Bath): 110 mM NaCl, 30 mM KCl, 1.2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4). Note: High extracellular
(30mM) is used to amplify the inward current.
The "Activation-Deactivation" Voltage Protocol
Because Ivabradine is an open-channel blocker , the drug can only access the binding site when the channel is open (hyperpolarized).
-
Seal Formation: Achieve a G
seal and break-in to whole-cell configuration. -
Holding Potential: Clamp cell at -35 mV .
-
Activation Step: Hyperpolarize to -100 mV (or -120 mV) for 2-3 seconds . This fully opens HCN4 channels, generating the inward
current. -
Deactivation Step: Step back to +5 mV for 500ms to close channels and measure tail currents.
-
Drug Application:
Workflow Visualization
Figure 2: Patch Clamp Workflow. Repetitive pulsing is critical; Ivabradine cannot block the channel if the cell is held constantly at resting potential.
References
-
Bucchi, A., et al. (2002).[2] "Identification of the molecular site of ivabradine binding to HCN4 channels." Journal of General Physiology.
- Thollon, C., et al. (1994). "Stereospecific inhibition of the hyperpolarization-activated current 'If' in the sino-atrial node." Naunyn-Schmiedeberg's Archives of Pharmacology.
-
DiFrancesco, D. (2010). "The role of the funny current in pacemaker activity." Circulation Research.
-
SynZeal Research. "Ivabradine R-Enantiomer Hydrochloride (ent-Ivabradine) Characterization Data." [4]
-
Camm, A. J., et al. (2010). "Clinical efficacy of Ivabradine (SHIFT Study)." The Lancet.
Sources
Safety Operating Guide
Navigating the Disposal of ent-Ivabradine Hydrochloride: A Guide for the Research Professional
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For potent, pharmacologically active compounds like ent-Ivabradine Hydrochloride, a meticulous and informed approach to disposal is not just a matter of regulatory compliance, but a critical aspect of our professional responsibility. This guide provides a comprehensive framework for the safe and compliant disposal of this compound, grounded in scientific principles and established safety protocols.
Understanding the Compound: Why Proper Disposal Matters
This compound is a research chemical with specific biological activity. As the enantiomer of Ivabradine, a drug used to treat stable angina and heart failure, it is crucial to handle and dispose of this compound with the understanding that it is biologically active and may have environmental consequences. The primary concern with this compound is its high aquatic toxicity.[1][2][3][4] Release into the environment can have detrimental effects on aquatic ecosystems. Therefore, preventing its entry into sewage systems and waterways is of paramount importance.[5][6][7]
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is essential to be fully aware of its potential hazards and to use the appropriate Personal Protective Equipment (PPE).
Hazard Profile:
| Hazard Class | GHS Classification | Key Considerations |
| Acute Toxicity | H302: Harmful if swallowed[1] | Avoid ingestion. |
| Reproductive Toxicity | H360: May damage fertility or the unborn child[1] | Handle with extreme care, especially by individuals of reproductive age. |
| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure[1] | Minimize exposure duration and frequency. |
| Hazardous to the Aquatic Environment | H400: Very toxic to aquatic life[1][2][3][4] | Strictly prohibit disposal down the drain. [5][6][7][8][9] |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected before use.[5] | To prevent skin contact and absorption. |
| Eye Protection | Tightly fitting safety goggles or a face shield.[5] | To protect eyes from dust and splashes. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if dust is generated.[5] | To prevent inhalation of the compound. |
| Body Protection | A lab coat or other protective clothing. | To prevent contamination of personal clothing. |
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of in the regular trash or down the drain.[5][6][7][8][9][10][11][12]
Waste Segregation and Collection
Proper segregation of waste at the source is critical to ensure safe and compliant disposal.
Step 1: Designate a specific, labeled hazardous waste container. The container should be made of a material compatible with the chemical, be in good condition, and have a secure lid.[13] Label the container clearly with "Hazardous Waste - this compound".[13]
Step 2: Collect all forms of this compound waste. This includes:
-
Unused or expired pure compound: Carefully transfer the solid material into the designated hazardous waste container.
-
Contaminated labware: This includes items like pipette tips, weighing boats, and gloves. These should be placed in a sealed bag within the hazardous waste container to prevent the spread of contamination.
-
Contaminated solutions: If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.[10]
Final Disposal Pathway
The final disposal of this compound waste must be handled by a licensed chemical waste disposal company.
Step 1: Arrange for professional waste pickup. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of your hazardous waste. They will have established procedures and contracts with certified waste management vendors.
Step 2: Ensure proper documentation. Complete any necessary waste manifests or tracking forms provided by your EHS department or the waste disposal company. This documentation is a legal requirement and ensures a clear chain of custody.
Recommended Disposal Method:
The preferred method for the disposal of this compound is incineration at a licensed chemical destruction plant .[5] This high-temperature process ensures the complete destruction of the active compound, preventing its release into the environment.
Emergency Procedures for Spills
In the event of a spill, prompt and appropriate action is necessary to minimize exposure and environmental contamination.
Step 1: Evacuate and secure the area. Alert others in the vicinity and restrict access to the spill area.
Step 2: Don the appropriate PPE. This should include, at a minimum, double gloves, a lab coat, and eye protection. A respirator may be necessary for larger spills of the solid compound.
Step 3: Contain and clean up the spill.
-
For solid spills: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the generation of dust.[6] Carefully sweep or vacuum the material into a designated hazardous waste container.
-
For liquid spills: Absorb the spill with an inert absorbent material. Collect the contaminated absorbent into the hazardous waste container.
Step 4: Decontaminate the area. Wipe the spill area with a suitable decontaminating solution, followed by a thorough cleaning with soap and water.
Step 5: Dispose of all cleanup materials as hazardous waste. All materials used in the cleanup, including absorbent pads and wipes, must be placed in the hazardous waste container.
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
-
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024, October 31). U.S. Food and Drug Administration. [Link]
-
EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. (n.d.). Association for the Health Care Environment. [Link]
-
Ivabradine Hydrochloride. (n.d.). PubChem. [Link]
-
Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals. (2019, August 21). Fennemore. [Link]
-
Ivabradine (hydrochloride) SAFETY DATA SHEET. (2014, December 18). Amazon S3. [Link]
-
Management of Hazardous Waste Pharmaceuticals. (n.d.). U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. [Link]
-
EPA: Hazardous Pharmaceutical Waste Management. (n.d.). Stericycle. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. [Link]
-
Pharma Rule. (n.d.). U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste and Disposal. (n.d.). American Chemical Society. [Link]
-
Ordering Guidelines for Research Chemicals and Controlled Substances. (2025, August 19). National Institute on Drug Abuse. [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. [Link]
Sources
- 1. Ivabradine Hydrochloride | C27H37ClN2O5 | CID 3045381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 9. fennemorelaw.com [fennemorelaw.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. acs.org [acs.org]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
